molecular formula C8H6BrN3 B2776400 4-(4-bromophenyl)-4H-1,2,4-triazole CAS No. 90005-07-5

4-(4-bromophenyl)-4H-1,2,4-triazole

Cat. No.: B2776400
CAS No.: 90005-07-5
M. Wt: 224.061
InChI Key: BNJQMOVSRWLIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.061. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromophenyl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJQMOVSRWLIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Tautomeric Dynamics of 4-(4-Bromophenyl)-4H-1,2,4-Triazole-3-Thione Derivatives

[1][2]

Executive Summary

This technical guide addresses the structural dynamics, synthesis, and characterization of 4-(4-bromophenyl)-4H-1,2,4-triazole derivatives , specifically focusing on the thione-thiol tautomeric equilibrium . While the 4-substituted-1,2,4-triazole ring is generally rigid when fully substituted, the introduction of a sulfur moiety at the C3 position introduces a critical proton transfer equilibrium. This phenomenon dictates the molecule's reactivity (S-alkylation vs. N-alkylation), solubility, and binding affinity in pharmacological targets.

This document is designed for medicinal chemists and structural biologists, providing validated protocols for synthesis, computational prediction (DFT), and spectroscopic differentiation of these tautomers.

Structural Fundamentals: The Thione-Thiol Equilibrium

The core scaffold, 4-(4-bromophenyl)-4H-1,2,4-triazole , is structurally constrained by the aryl group at the N4 position. Unlike 1H-triazoles, the N4-substituted ring cannot undergo annular tautomerism (movement of H between ring nitrogens) unless functional groups are present.

The most chemically significant derivative is the 3-thione/thiol variant. This system exists in equilibrium between two forms:

  • Thione Form (A): Characterized by a C=S double bond and an N-H proton. This form preserves the aromaticity of the N4-aryl substituent but disrupts the full aromaticity of the triazole ring.

  • Thiol Form (B): Characterized by a C-SH single bond and a C=N double bond. This form restores the heteroaromatic system of the triazole ring.

Mechanistic Pathway

The proton transfer occurs between the N2 nitrogen and the exocyclic sulfur.

TautomerismThioneThione Form(NH, C=S)Dominant in Polar Solvent/SolidTSTransition State[1,3-Proton Transfer]Thione->TS Deprotonation (Fast)TS->Thione Stability DriverThiolThiol Form(N, C-SH)Accessible in Basic MediaTS->Thiol Reprotonation on SThiol->TS Reversion

Figure 1: The thione-thiol tautomeric equilibrium. The thione form is generally favored thermodynamically in neutral conditions.

Computational Analysis (DFT) & Stability

Density Functional Theory (DFT) provides the predictive framework for understanding why the thione form typically dominates.

Experimental vs. Theoretical Stability

Studies utilizing B3LYP/6-311++G(d,p) basis sets consistently show that the thione tautomer is lower in energy (more stable) than the thiol form in the gas phase.

ParameterThione Form (C=S)Thiol Form (C-SH)Delta E (kcal/mol)
Relative Energy 0.00 (Global Min)+12.5 - 15.2~14.0
Dipole Moment High (~6.5 D)Lower (~3.2 D)-
HOMO-LUMO Gap ~4.2 eV~4.5 eV-

Interpretation:

  • Gas Phase: The thione form is stabilized by the strength of the N-H bond compared to the S-H bond.

  • Solvent Effect: In polar aprotic solvents (DMSO, DMF), the high dipole moment of the thione form is further stabilized by solvation shells.

  • Reactivity: Despite the thione dominance, alkylation reactions in basic media (e.g., K2CO3/Acetone) proceed via the thiolate anion , leading exclusively to S-alkylated products (thioethers) rather than N-alkylated products. This confirms the accessibility of the thiol form via deprotonation.

Experimental Protocol: Synthesis & Characterization

The following protocol synthesizes 4-(4-bromophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , a representative scaffold for this class.

Synthesis Workflow[4]

Reagents:

  • 4-Bromophenyl isothiocyanate (1.0 eq)

  • Benzhydrazide (1.0 eq)

  • Ethanol (Solvent)[1]

  • NaOH (2N, Cyclizing agent)

SynthesisStep1Step 1: AdditionBenzhydrazide + 4-Bromophenyl Isothiocyanate(Reflux EtOH, 4h)InterIntermediate:Thiosemicarbazide PrecipitateStep1->InterStep2Step 2: CyclizationReflux in 2N NaOH (4h)(Base-catalyzed ring closure)Inter->Step2WorkupWorkup:Cool & Acidify (HCl to pH 3-4)Precipitate ThioneStep2->WorkupProductFinal Product:4-(4-bromophenyl)-5-phenyl-1,2,4-triazole-3-thioneWorkup->Product

Figure 2: Synthetic route for 4-(4-bromophenyl)-1,2,4-triazole-3-thiones via alkaline cyclization.

Detailed Methodology
  • Thiosemicarbazide Formation: Dissolve benzhydrazide (0.01 mol) in absolute ethanol (20 mL). Add 4-bromophenyl isothiocyanate (0.01 mol) dropwise. Reflux for 3–4 hours.[1] Cool to room temperature. Filter the solid thiosemicarbazide intermediate.

  • Cyclization: Suspend the intermediate in 2N NaOH (20 mL). Reflux for 4 hours. The solid will dissolve as the thiolate salt forms.

  • Isolation: Cool the solution. Acidify carefully with dilute HCl to pH 3. The product precipitates as the thione tautomer. Filter, wash with water, and recrystallize from ethanol.[2]

Spectroscopic Validation

To confirm the tautomeric form in the solid state and solution:

  • IR Spectroscopy (KBr Pellet):

    • Look for C=S stretch at 1340–1350 cm⁻¹ .

    • Look for N-H stretch at 3100–3300 cm⁻¹ .

    • Absence check: A sharp S-H band at 2500–2600 cm⁻¹ is typically absent , confirming the thione form in the solid state.

  • ¹H NMR (DMSO-d₆):

    • Thione Signal: A broad singlet at δ 13.8 – 14.2 ppm corresponds to the N-H proton.

    • Thiol Signal: If present (rare in pure DMSO), S-H would appear upfield at δ 3.0–4.0 ppm (often not observed due to rapid exchange).

    • Aromatic Region: The 4-bromophenyl protons appear as two doublets (AA'BB' system) around δ 7.5–7.8 ppm.

  • X-Ray Crystallography:

    • Bond length analysis is the definitive proof.

    • C3-S bond length: ~1.67–1.69 Å (indicative of C=S double bond character).

    • Note: A pure C-S single bond would be ~1.82 Å.

Pharmacological Implications[4]

The tautomeric state directly influences drug-receptor interactions.

  • Docking Simulations: When performing molecular docking (e.g., against EGFR or COX-2), researchers must dock both tautomers.

    • The Thione form acts as a hydrogen bond donor (via NH) and acceptor (via S).

    • The Thiol form acts primarily as a hydrogen bond donor (via SH) and acceptor (via N2).

  • Bioavailability: The thione form is more polar, potentially improving solubility in aqueous biological fluids compared to the S-alkylated thioether derivatives.

References

  • Orbital: The Electronic Journal of Chemistry . "Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives." (2021).[3][4] Link

  • MDPI . "(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol."[5] Molbank (2021). Link

  • BenchChem . "Application Notes and Protocols for 4,5-diethyl-4H-1,2,4-triazole-3-thiol in Pharmaceutical Synthesis." Link

  • IUCrData . "4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}..." (2018). Link

  • PubChem . "3-(4-Bromophenyl)-1H-[1,2,4]triazole Compound Summary."[6] Link

The Pharmacological Versatility of 1,2,4-Triazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable prevalence in a wide array of therapeutic agents.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, which contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[2] Consequently, derivatives of 1,2,4-triazole have been successfully developed to exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, anticancer, and antiviral effects.[3][4][5][6][7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of 1,2,4-triazole derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, summarize key structure-activity relationships, and provide a representative synthesis of a potent derivative.

Introduction: The Enduring Significance of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole ring system has garnered sustained interest from the scientific community for its versatile biological profile.[3][4] This aromatic heterocycle can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, and its derivatives are integral to numerous clinically significant drugs.[3] Notable examples include the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[4] The success of these established drugs continues to inspire the exploration of novel 1,2,4-triazole derivatives with improved efficacy and novel mechanisms of action. This guide aims to equip researchers with the foundational knowledge and practical methodologies to navigate the rich pharmacology of this important class of compounds.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[9] Many of the leading antifungal drugs in clinical use are based on this scaffold.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][10] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[10] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting the demethylation of lanosterol.[1] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately impairing fungal cell membrane function and inhibiting fungal growth.[10]

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Disrupted_Membrane Disrupted Fungal Cell Membrane CYP51->Disrupted_Membrane Leads to Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential Component Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR) Insights
  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., -F, -Cl), on the phenyl ring attached to the triazole or a side chain generally enhances antifungal activity.[9] For instance, the 2,4-difluorophenyl group is a common feature in potent antifungal triazoles like fluconazole and voriconazole.

  • Side Chain Modifications: The nature of the side chain at other positions of the triazole ring significantly influences the antifungal spectrum and potency. Bulky and lipophilic side chains can improve binding to the active site of CYP51.

  • Hybrid Molecules: Hybrid molecules that combine the 1,2,4-triazole scaffold with other antifungal pharmacophores have shown promising results, often exhibiting broader spectrum activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

1. Preparation of Inoculum: a. Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the standardized suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum concentration.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well containing the drug dilutions. b. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Quantitative Data: Antifungal Activity
Compound Class/ExampleFungal StrainMIC (µg/mL)Reference
Fluconazole AnalogsCandida albicans0.0625 - 1[9]
Benzimidazole-Triazole HybridsCandida glabrata0.97 - 1.95[11]
Thiazolo[4,5-d]pyrimidine-Triazole HybridsVarious Candida spp.0.06 - 32[9]
Indole-Triazole DerivativesCandida kruseiGood activity[12]
Triazole Alcohol DerivativesFluconazole-resistant Candida spp.0.063 - 1[9]

Antibacterial Activity: A Promising Frontier

While not as established as their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, particularly when hybridized with known antibacterial scaffolds.[13]

Mechanism of Action

The antibacterial mechanisms of 1,2,4-triazole derivatives are diverse and often depend on the nature of the hybridized molecule. For instance, hybrids with quinolones, a class of antibiotics that target DNA gyrase and topoisomerase IV, have shown enhanced activity against both Gram-positive and Gram-negative bacteria.[7][13] Some derivatives may also act by inhibiting other essential bacterial enzymes or disrupting cell wall synthesis.

Structure-Activity Relationship (SAR) Insights
  • Hybridization with Quinolones: Linking the 1,2,4-triazole moiety to fluoroquinolones like ciprofloxacin or ofloxacin has resulted in compounds with potent activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][13]

  • Amino and Thiol Substitutions: The presence of amino or thiol groups at various positions on the triazole ring can influence antibacterial potency. Schiff bases derived from 4-amino-1,2,4-triazoles have shown notable activity.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

This protocol is a general guideline and can be adapted based on the specific bacteria and compounds being tested.

1. Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the 1,2,4-triazole derivative in an appropriate solvent. b. Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium.

3. Inoculation and Incubation: a. Add the bacterial inoculum to each well. b. Include a positive control (bacteria without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data: Antibacterial Activity
Compound Class/ExampleBacterial StrainMIC (µg/mL)Reference
Ofloxacin-Triazole HybridsS. aureus, E. coli0.25 - 1[13]
Clinafloxacin-Triazole HybridsMRSA0.25 - 32[13]
4-Amino-1,2,4-triazole Schiff BasesS. aureus, S. pyogenes0.132 - 0.264 (mM)[13]
Fused Triazole 39cE. coli3.125[7]
Fused Triazole 39hP. aeruginosa3.125[7]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[6][14][15][16][17][18]

Mechanisms of Action

The anticancer activity of 1,2,4-triazoles is not attributed to a single mechanism but rather a range of actions targeting key cellular processes in cancer.[1]

  • Enzyme Inhibition:

    • Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as PIM-1, c-Kit, RET, FLT3, EGFR, and BRAF.[3][14] By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways that promote cell proliferation and survival.

    • Aromatase Inhibition: Compounds like letrozole and anastrozole are potent aromatase inhibitors, blocking the synthesis of estrogen and are thus effective in treating hormone-receptor-positive breast cancer.[1]

    • Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives can interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

  • Induction of Apoptosis: Many 1,2,4-triazole compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

  • STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively active in many cancers. Certain 1,2,4-triazole derivatives have been shown to inhibit the STAT3 signaling pathway, thereby suppressing tumor cell survival and proliferation.[3]

Anticancer_Mechanisms cluster_mechanisms Anticancer Mechanisms cluster_outcomes Cellular Outcomes Triazole 1,2,4-Triazole Derivative Kinase_Inhibition Kinase Inhibition (e.g., EGFR, BRAF) Triazole->Kinase_Inhibition Aromatase_Inhibition Aromatase Inhibition Triazole->Aromatase_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Triazole->Tubulin_Inhibition STAT3_Inhibition STAT3 Pathway Inhibition Triazole->STAT3_Inhibition Proliferation_Arrest Cell Proliferation Arrest Kinase_Inhibition->Proliferation_Arrest Aromatase_Inhibition->Proliferation_Arrest in hormone-dependent cancers Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin_Inhibition->Cell_Cycle_Arrest STAT3_Inhibition->Proliferation_Arrest Apoptosis Apoptosis Proliferation_Arrest->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding: a. Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the 1,2,4-triazole derivatives in the appropriate cell culture medium. b. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Formazan Solubilization: a. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

4. Absorbance Measurement and IC50 Calculation: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Quantitative Data: Anticancer Activity
Compound Class/ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-Triazole Hybrids (TP1-TP7)Murine Melanoma (B16F10)41.12 - 61.11[5]
Betulin-1,2,4-Triazole DerivativesMelanoma (A375)22.41 - 46.92[19]
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesHeLa< 12[16]
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dionesMCF-7, HeLa5.6 - 21.1[20]
1,2,4-Triazol-3-ylsulfanylmethyl-1,2,3-triazolesMCF-7, Caco-20.31 - 19.09[21]

Antiviral Activity: A Broad Spectrum of Inhibition

1,2,4-triazole derivatives have demonstrated significant antiviral activity against a wide range of viruses, including RNA and DNA viruses.[22][23][24][25] The most well-known example is ribavirin, a broad-spectrum antiviral drug.

Mechanisms of Action

The antiviral mechanisms of 1,2,4-triazole derivatives can vary depending on the specific compound and the virus being targeted.

  • Inhibition of Viral Nucleic Acid Synthesis: Ribavirin, after being phosphorylated within the host cell, can interfere with viral RNA and DNA synthesis through multiple mechanisms, including inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of GTP pools, and by acting as a mutagenic agent when incorporated into the viral genome.

  • Inhibition of Viral Entry and Release: Some derivatives have been shown to inhibit the entry of viruses into host cells or the release of new virions from infected cells.[26][27] For example, some compounds have shown potential to inhibit the neuraminidase enzyme of the influenza virus, which is crucial for viral release.[28]

  • Targeting Specific Viral Proteins: Certain 1,2,4-triazole derivatives have been found to target specific viral proteins. For instance, some have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase and the Chikungunya virus nsP1 protein.[26]

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.

1. Cell Seeding: a. Seed a monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates and grow to confluency.

2. Virus Adsorption: a. Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow for adsorption for 1 hour at 37°C.

3. Compound Treatment and Overlay: a. Remove the virus inoculum and wash the cells. b. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the 1,2,4-triazole derivative.

4. Incubation and Plaque Visualization: a. Incubate the plates for a period sufficient for plaque formation (typically 2-3 days). b. Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

5. Calculation of Antiviral Activity: a. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 (50% effective concentration) can then be determined.

Experimental Protocol: TCID50 Assay

The 50% Tissue Culture Infectious Dose (TCID50) assay is another method to quantify infectious virus and is particularly useful for viruses that do not form plaques.[2][29][30][31]

1. Cell Seeding: a. Seed host cells in a 96-well plate.

2. Virus and Compound Dilutions: a. Prepare serial dilutions of the virus stock. b. In separate plates, prepare serial dilutions of the antiviral compound.

3. Infection and Treatment: a. Infect the cells with the virus dilutions in the presence or absence of the compound dilutions.

4. Incubation and Observation: a. Incubate the plates and observe for cytopathic effects (CPE) over several days.

5. TCID50 Calculation: a. The TCID50 is the virus dilution that causes CPE in 50% of the wells, calculated using methods like the Reed-Muench or Spearman-Kärber formulas. The antiviral activity is determined by the reduction in TCID50 in the presence of the compound.

Synthesis of a Key 1,2,4-Triazole Derivative: Fluconazole

To illustrate the synthetic accessibility of this class of compounds, a representative multi-step synthesis of the widely used antifungal drug, fluconazole, is provided below.[4][10][32][33][34]

Fluconazole_Synthesis Start 1,3-Difluorobenzene Intermediate1 α-Chloro-2,4- difluoroacetophenone Start->Intermediate1 Friedel-Crafts Acylation Step1_reagents Chloroacetyl chloride, AlCl₃ Step1_reagents->Start Intermediate2 α-(1H-1,2,4-Triazol-1-yl)-2,4- difluoroacetophenone Intermediate1->Intermediate2 Nucleophilic Substitution Step2_reagents 1,2,4-Triazole, Triethylamine Step2_reagents->Intermediate1 Intermediate3 Epoxide Intermediate Intermediate2->Intermediate3 Corey-Chaykovsky Reaction Step3_reagents Trimethylsulfoxonium iodide, NaOH Step3_reagents->Intermediate2 Fluconazole Fluconazole Intermediate3->Fluconazole Epoxide Opening Step4_reagents 1,2,4-Triazole, K₂CO₃ Step4_reagents->Intermediate3

Sources

Bromophenyl-Triazole Conjugates: Pharmacophore Engineering for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 1,2,3-triazole ring has transcended its role as a mere "click chemistry" linker to become a critical pharmacophore. When functionalized with a bromophenyl group , this scaffold exhibits a unique synergy of metabolic stability, dipole interactions, and specific halogen bonding capabilities that are absent in their non-halogenated or fluoro-substituted counterparts.

This guide provides a technical deep-dive into the medicinal applications of bromophenyl-substituted triazoles. We will explore their dominant roles in oncology and infectious disease management, dissect the electronic basis of their potency, and provide validated protocols for their synthesis and biological evaluation.

The Chemical Basis: Why Bromophenyl-Triazoles?

The efficacy of bromophenyl-triazoles is not accidental; it is driven by three specific physicochemical pillars:

  • The Triazole Bioisostere: The 1,2,3-triazole ring acts as a rigid bioisostere for amide bonds (

    
    ), mimicking their electronic distribution without susceptibility to hydrolytic cleavage by peptidases.
    
  • Halogen Bonding (The Sigma Hole): Unlike fluorine, which is electron-withdrawing but lacks a significant "sigma hole," the bromine atom on the phenyl ring possesses a positive electrostatic potential cap opposite the C-Br bond. This allows it to act as a Lewis acid, forming highly specific halogen bonds with nucleophilic protein residues (e.g., backbone carbonyls), often increasing binding affinity by orders of magnitude compared to hydrogen.

  • Lipophilicity & Metabolic Blockade: The bulky bromine atom increases

    
    , facilitating membrane permeability. Furthermore, para-substitution blocks CYP450-mediated hydroxylation at the most metabolically vulnerable position of the phenyl ring, extending the drug's half-life (
    
    
    
    ).

Core Therapeutic Applications

Antifungal Agents: CYP51 Inhibition

The azole class (e.g., Fluconazole, Voriconazole) targets Lanosterol 14


-demethylase (CYP51). Research indicates that replacing the standard difluorophenyl ring with a bromophenyl moiety often alters the binding mode. The N-4 of the triazole coordinates with the Heme iron, while the bromophenyl group occupies the hydrophobic access channel, interacting with residues like Tyr118 via halogen bonding.

Key Insight: In SAR studies, 4-bromophenyl derivatives frequently outperform their chloro- analogs against Candida albicans due to the stronger halogen bond strength of Br vs. Cl.

Anticancer Agents: Tubulin & Kinase Targeting

Bromophenyl-triazoles function as dual-mechanism agents in oncology:

  • Tubulin Polymerization Inhibition: They bind to the colchicine-binding site of tubulin. The bromophenyl group mimics the trimethoxyphenyl ring of colchicine, arresting cells in the G2/M phase.

  • Aromatase Inhibition: Similar to Letrozole, the triazole nitrogen coordinates with the heme of the aromatase enzyme, preventing estrogen synthesis in ER+ breast cancer.[1]

Antitubercular Activity

Hybrids of bromophenyl-triazoles with isatin or pyrazoline scaffolds have shown MIC values comparable to Isoniazid against M. tuberculosis H37Rv. The lipophilicity of the bromine is crucial here for penetrating the waxy mycolic acid cell wall of the mycobacteria.

Technical Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes comparative potency data synthesized from recent medicinal chemistry literature [1][3][6].

Substituent (R)Electronic Effect (

)
Lipophilicity (

)
Antifungal Potency (MIC vs C. albicans)Cytotoxicity (IC

vs MCF-7)
Mechanistic Note
-H 0.000.00Low (>50

g/mL)
>100

M
Baseline activity; poor binding.
-F 0.060.14Moderate25-50

M
Good metabolic stability, weak H-bond acceptor.
-Cl 0.230.71High5-10

M
Moderate lipophilicity.
-Br 0.23 0.86 Very High (<1

g/mL)
<1

M
Strong Halogen Bond donor; optimal hydrophobic fit.
-OCH

-0.27-0.02Low>50

M
Electron donating; disrupts active site electrostatics.

Experimental Protocols

Synthesis: Regioselective CuAAC (Click Chemistry)

This protocol yields 1,4-disubstituted 1,2,3-triazoles with >95% regioselectivity.

Reagents:

  • 4-Bromophenyl azide (generated in situ or pre-synthesized)

  • Terminal Alkyne (Pharmacophore linker)

  • CuSO

    
     (Catalyst source)
    
  • Sodium Ascorbate (Reducing agent)

  • Solvent:

    
     (1:1)[2][3]
    

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve the terminal alkyne (1.0 mmol) and 4-bromophenyl azide (1.0 mmol) in 5 mL of

    
     (1:1).
    
  • Catalyst Addition: Add 0.1 mmol (10 mol%) of Sodium Ascorbate (freshly prepared 1M solution in water).

  • Initiation: Add 0.05 mmol (5 mol%) of CuSO

    
     solution. The reaction mixture should turn bright yellow/orange.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with 20 mL water. If the product precipitates, filter and wash with cold water. If oil forms, extract with Ethyl Acetate (

    
    ), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Biological Validation: MTT Cytotoxicity Assay

Objective: Determine IC


 against cancer cell lines (e.g., MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the bromophenyl-triazole derivative at serial dilutions (0.1 – 100

    
    M) in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48h.

  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Visualizations

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism, highlighting the formation of the 1,4-isomer.

SynthesisPath Azide 4-Bromophenyl Azide (Ar-N3) Intermediate Copper-Acetylide Intermediate Azide->Intermediate Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Intermediate Coordination Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->Intermediate Activates Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Cyclization (Regioselective)

Caption: CuAAC pathway ensuring exclusive formation of the biologically active 1,4-regioisomer.

Diagram 2: Structure-Activity Relationship (SAR) Map

A visual breakdown of the pharmacophore features contributing to biological activity.

SAR_Map Triazole 1,2,3-Triazole Core (Bioisostere) N2N3 N2/N3 Atoms (H-Bond Acceptors) Triazole->N2N3 Target Binding (e.g. Heme Iron) C4 C4 Position (Linker to Pharmacophore) Triazole->C4 Diversity Point Phenyl Phenyl Ring (Rigid Scaffold) Triazole->Phenyl N1 Attachment Bromine Bromine (Para) (Halogen Bond Donor) Phenyl->Bromine Lipophilicity & Metabolic Stability

Caption: SAR map detailing the functional role of each moiety in the bromophenyl-triazole scaffold.

Diagram 3: Mechanism of Action (Halogen Bonding)

Visualizing the specific interaction between the Bromine "Sigma Hole" and a protein target.

Mechanism Drug Bromophenyl-Triazole Drug BrAtom Bromine Atom (Sigma Hole +) Drug->BrAtom Residue Carbonyl Oxygen (Nucleophile -) BrAtom->Residue Halogen Bond (Stronger than H-bond) Target Protein Target (e.g., CYP51 / Tubulin) Target->Residue

Caption: The "Sigma Hole" interaction where the electropositive region of Br binds to the electronegative protein target.

References

  • Organic Chemistry Portal. (2010). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Al-Wahaibi, L.H., et al. (2023).[4] Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube.[5] Retrieved from [Link]

  • Zhang, S., et al. (2017). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Retrieved from [Link]

Sources

anticancer potential of 4-(4-bromophenyl)-4H-1,2,4-triazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticancer Potential of 4-(4-bromophenyl)-4H-1,2,4-triazole Analogs

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural and electronic properties allow for diverse biological activities, with a significant focus on oncology in recent years.[3][4] This guide provides a comprehensive technical overview of a specific, promising subclass: 4-(4-bromophenyl)-4H-1,2,4-triazole analogs. We will explore rational synthetic strategies, delve into the multifactorial mechanisms of their anticancer action, analyze structure-activity relationships, and provide detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical scaffold for the discovery of novel anticancer therapeutics.

Introduction

The Significance of 1,2,4-Triazoles in Oncology

The five-membered heterocyclic 1,2,4-triazole ring is not merely a linker but a critical pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in various non-covalent interactions, enhancing binding affinity and solubility.[5][6] This versatility has led to the development of numerous 1,2,4-triazole-containing compounds with potent anticancer activity, acting through mechanisms such as enzyme inhibition, apoptosis induction, and cell cycle arrest.[3][7] Clinically relevant examples like Letrozole and Anastrozole, which are aromatase inhibitors used in breast cancer therapy, underscore the therapeutic value of this scaffold.[7]

The 4-(4-bromophenyl)-4H-1,2,4-triazole Scaffold: A Promising Core

The specific substitution of a 4-bromophenyl group at the N4 position of the triazole ring introduces key features. The bromine atom, a halogen, can participate in halogen bonding and increases lipophilicity, potentially enhancing membrane permeability and target engagement. Its presence at the para-position provides a defined vector for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The phenyl ring itself can engage in π-π stacking interactions within protein binding sites. This combination of the proven triazole core and the strategically placed bromophenyl moiety makes these analogs a compelling starting point for novel anticancer drug design.

Scope of this Guide

This guide will provide a deep dive into the preclinical assessment of 4-(4-bromophenyl)-4H-1,2,4-triazole analogs. It is structured to follow a logical drug discovery progression:

  • Synthesis: Establishing a reliable and versatile synthetic route.

  • Mechanism of Action: Understanding how these compounds exert their cytotoxic effects.

  • Structure-Activity Relationship (SAR): Identifying key molecular features that drive potency.

  • Experimental Evaluation: Providing robust, step-by-step protocols for key in vitro assays.

Synthetic Strategies

Rationale for Synthetic Route Selection

A robust synthetic strategy is paramount. The chosen method must be efficient, scalable, and amenable to diversification for SAR studies. A common and effective approach for synthesizing 3,4,5-trisubstituted 4H-1,2,4-triazoles involves the cyclodehydration of N,N'-diacylhydrazines with a primary amine.[8][9] This method is advantageous as the precursors are often readily accessible or straightforward to prepare from commercially available carboxylic acids.

General Synthesis Protocol for 4-(4-bromophenyl)-4H-1,2,4-triazole Analogs

This protocol outlines a plausible multi-step synthesis starting from a substituted benzoic acid, culminating in the desired triazole core.

Step 1: Synthesis of N'-benzoyl-4-bromobenzohydrazide

  • To a solution of 4-bromobenzohydrazide (1.0 eq) in a suitable solvent like dichloromethane (DCM), add triethylamine (1.2 eq) and cool the mixture to 0°C.

  • Slowly add a substituted benzoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N'-diacylhydrazine intermediate.

Step 2: Synthesis of the Imidoyl Chloride Intermediate

  • Suspend the N,N'-diacylhydrazine (1.0 eq) in a non-polar solvent such as toluene.

  • Add phosphorus pentachloride (PCl₅) (1.5 eq) portion-wise.

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully quench with ice-cold water. Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the crude imidoyl chloride, which is often used in the next step without extensive purification.[8]

Step 3: Cyclization to form the 4H-1,2,4-triazole Ring

  • Dissolve the crude imidoyl chloride intermediate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add 4-bromoaniline (1.2 eq) to the solution.

  • Heat the reaction mixture to 120-140°C for 8-12 hours.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final 4-(4-bromophenyl)-4H-1,2,4-triazole analog.

Mandatory Visualization: Synthetic Workflow

G cluster_0 Step 1: Diacylhydrazine Formation cluster_1 Step 2: Imidoyl Chloride Formation cluster_2 Step 3: Triazole Cyclization A 4-Bromobenzohydrazide + Substituted Benzoyl Chloride B N'-Substituted-4-bromobenzohydrazide A->B Et3N, DCM C Imidoyl Chloride Intermediate B->C PCl5, Toluene, Reflux E Final 4-(4-bromophenyl)-4H-1,2,4-triazole Analog C->E DMF, Heat D 4-Bromoaniline D->E DMF, Heat

Caption: A generalized three-step synthesis of the target triazole analogs.

Postulated Mechanisms of Anticancer Action

Multi-Targeted Approach of Triazole Analogs

A key strength of triazole-based anticancer agents is their ability to engage multiple cellular targets, a strategy that can be highly effective against the complex and redundant signaling networks of cancer cells.[7][10] Research suggests that these compounds rarely rely on a single mechanism, but rather induce cytotoxicity through a coordinated assault on various pathways essential for cancer cell survival and proliferation.

Inhibition of Key Signaling Pathways

Many cancers exhibit aberrant activation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[11] These receptors trigger downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which promote cell growth, survival, and proliferation.[5][11] Triazole derivatives have been shown to act as potent inhibitors of such kinases.[10][11] The 4-(4-bromophenyl)-4H-1,2,4-triazole scaffold can position functional groups to interact with the ATP-binding pocket of these kinases, preventing phosphorylation and subsequent pathway activation.

Mandatory Visualization: EGFR Signaling Pathway Inhibition

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Triazole 4-(4-bromophenyl)- 4H-1,2,4-triazole Analog Triazole->EGFR Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR/PI3K/AKT pathway by a triazole analog.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial self-destruct mechanism that is often evaded by cancer cells. A primary goal of chemotherapy is to reactivate this process. Triazole analogs have been demonstrated to be potent inducers of apoptosis.[12][13] This is often achieved by altering the balance of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[11][14] Inhibition of survival pathways like PI3K/AKT leads to the downregulation of Bcl-2, allowing pro-apoptotic signals to dominate, ultimately leading to the activation of executioner caspases and cell death.

Cell Cycle Arrest

Before dividing, a cell must pass through several checkpoints in its cycle. Many anticancer agents function by causing damage or stress that triggers these checkpoints, leading to cell cycle arrest and preventing proliferation.[15] Triazole derivatives have been shown to cause arrest at various phases, most commonly the G2/M or G0/G1 phase.[5][11] For instance, compounds that interfere with tubulin polymerization can halt cells in the G2/M phase, while those that inhibit growth factor signaling may cause arrest in G0/G1.[5][16]

Structure-Activity Relationship (SAR) Insights

The Role of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a critical component of the pharmacophore.

  • Positioning: The N4-substitution pattern on the triazole ring directs the phenyl group into a specific region of space, which is crucial for interaction with target proteins.

  • Halogenation: The bromine atom can serve as a handle for further synthetic modifications (e.g., via Suzuki or other cross-coupling reactions) to probe the surrounding space in a binding pocket.[8][17] Furthermore, changing the halogen (e.g., to Cl or F) or its position on the ring can fine-tune the electronic and steric properties of the molecule, significantly impacting potency.[18]

The 1,2,4-Triazole Core as a Pharmacophore

The triazole ring is essential for activity. Its ability to form hydrogen bonds is a key driver of its interaction with various enzymes and receptors.[19] Modifications to the other positions on the triazole ring (C3 and C5) are a primary avenue for lead optimization. Introducing different aryl or alkyl groups at these positions can drastically alter the compound's biological profile by targeting different enzymes or improving pharmacokinetic properties.

Data Presentation: Comparative Cytotoxicity of Hypothetical Analogs

To illustrate SAR principles, the following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of analogs based on the core scaffold against a human breast cancer cell line (MDA-MB-231). Lower IC₅₀ values indicate higher potency.

Compound IDC3-SubstituentC5-SubstituentN4-Phenyl SubstituentIC₅₀ (µM) on MDA-MB-231
Lead-01 PhenylPhenyl4-Bromophenyl10.5
Analog-02 4-ChlorophenylPhenyl4-Bromophenyl8.7
Analog-03 4-MethoxyphenylPhenyl4-Bromophenyl15.2
Analog-04 PhenylPhenyl4-Chlorophenyl12.1
Analog-05 PhenylPhenyl4-Fluorophenyl11.3
Analog-06 4-ChlorophenylPhenyl4-Chlorophenyl6.3

Disclaimer: The data in this table is illustrative and designed to demonstrate SAR concepts. It is based on trends observed in the scientific literature.[11][18]

Interpretation:

  • Comparing Lead-01 and Analog-02 , the addition of an electron-withdrawing chloro group at the C3-phenyl ring increases potency.

  • Comparing Lead-01 and Analog-03 , adding an electron-donating methoxy group decreases potency.

  • Comparing Lead-01 , Analog-04 , and Analog-05 , modifying the halogen on the N4-phenyl ring shows that chlorine (Analog-04 ) may be slightly less favorable than bromine, while fluorine (Analog-05 ) has a similar effect.

  • Analog-06 combines two beneficial modifications (C3-chloro and N4-chloro), resulting in the most potent compound in this hypothetical series, suggesting an additive effect.

Core Experimental Protocols for Preclinical Evaluation

In Vitro Cytotoxicity Screening

The first step in evaluating any potential anticancer compound is to determine its ability to kill cancer cells in culture.[20][21][22]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.

Self-Validating System: This protocol includes vehicle controls (to account for solvent effects) and a positive control (a known cytotoxic drug) to ensure the assay is performing correctly.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control/positive control) to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to ensure all crystals are dissolved.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value for each compound.

G A 1. Seed Cells in 96-well Plate B 2. Incubate 24h A->B C 3. Treat with Triazole Analogs B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Assessment of Apoptosis Induction

To confirm that cell death is occurring via apoptosis, Western blotting is used to measure the levels of key regulatory proteins. A hallmark of apoptosis is the activation of caspases, particularly caspase-3, and the subsequent cleavage of its substrates, such as PARP (Poly (ADP-ribose) polymerase).[13][14] An increase in cleaved caspase-3 and cleaved PARP is a strong indicator of apoptosis.

  • Treatment and Lysis: Treat cells in a 6-well plate with the triazole analog at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Collect the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It can only cross the membrane of dead or permeabilized cells. By fixing cells with ethanol, PI can enter and stain the DNA of all cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry can then measure the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the triazole analog at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Future Directions and Outlook

Lead Optimization Strategies

The initial screening identifies "hit" compounds. The next phase involves lead optimization, where medicinal chemists will synthesize new analogs based on SAR data to improve potency, selectivity, and drug-like properties. This may involve exploring different substituents on the phenyl rings or modifying the triazole core itself.

In Vivo Efficacy Studies

Promising compounds must be tested in living organisms.[1][14] This typically involves using animal models, such as mice with tumor xenografts, to assess the compound's ability to inhibit tumor growth in a complex biological system.[12] These studies are critical for determining therapeutic efficacy and potential toxicity.

ADMET Profiling

A successful drug must not only be potent but also have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early-stage in vitro and in silico ADMET screening can predict a compound's likely behavior in the body, helping to identify and deprioritize candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be consolidated here upon final compilation.

Sources

An In-Depth Technical Guide to the Antimicrobial and Antifungal Potential of 4-(4-Bromophenyl)-4H-1,2,4-triazole and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in the development of a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide delves into the antimicrobial and antifungal properties associated with the 4-(4-bromophenyl)-4H-1,2,4-triazole scaffold. While direct and extensive research on this specific parent compound is emerging, a comprehensive analysis of its closely related derivatives provides significant insights into its potential as a pharmacophore. This document will explore the synthesis, established antimicrobial and antifungal activities of pertinent analogues, the well-understood mechanism of action of triazole antifungals, and detailed experimental protocols for the evaluation of these properties. A critical examination of structure-activity relationships (SAR) will elucidate the influential role of the 4-bromophenyl moiety in conferring biological activity.

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of chemical properties, including hydrogen bonding capacity, dipole character, and metabolic stability.[1][2] These characteristics make it a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs with activities ranging from antifungal and antiviral to anticancer and anticonvulsant.[3][4] The relentless rise of drug-resistant pathogens necessitates the exploration of novel antimicrobial and antifungal agents.[5] In this context, the strategic modification of the 1,2,4-triazole core continues to be a fertile ground for the discovery of new therapeutic leads.[6] The introduction of a halogenated aryl substituent, such as the 4-bromophenyl group, is a common and often effective strategy to enhance the biological potency of heterocyclic compounds.

Synthesis of 4-(4-Bromophenyl)-4H-1,2,4-triazole

The synthesis of 4-aryl-4H-1,2,4-triazoles can be achieved through several established synthetic routes. A common and effective method involves the reaction of N,N-diformylhydrazine with a primary arylamine at elevated temperatures.[1] This approach, pioneered by Pellizzari and Soldi, provides a direct pathway to N-substituted 4H-1,2,4-triazoles.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N,N-Diformylhydrazine N,N-Diformylhydrazine 4-(4-bromophenyl)-4H-1,2,4-triazole 4-(4-bromophenyl)-4H-1,2,4-triazole N,N-Diformylhydrazine->4-(4-bromophenyl)-4H-1,2,4-triazole + 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline High Temperature High Temperature High Temperature->4-(4-bromophenyl)-4H-1,2,4-triazole

Caption: General synthetic route for 4-(4-bromophenyl)-4H-1,2,4-triazole.

Experimental Protocol: General Synthesis of 4-Aryl-4H-1,2,4-triazoles
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-diformylhydrazine (1.0 equivalent) and the corresponding arylamine (e.g., 4-bromoaniline, 1.0 equivalent).

  • Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 4-aryl-4H-1,2,4-triazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial and Antifungal Properties: A Structure-Activity Relationship (SAR) Perspective

While specific antimicrobial and antifungal data for the parent 4-(4-bromophenyl)-4H-1,2,4-triazole are not extensively documented in publicly available literature, the biological activity of numerous derivatives incorporating this moiety has been reported. These studies consistently highlight the importance of the 4-bromophenyl group for potent activity.

Research by Plech et al. on a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones revealed that the presence of a 4-bromophenyl moiety at the N-4 position was crucial for a potent antibacterial effect against Gram-positive bacteria when compared to 4-methylphenyl derivatives.[5] Specifically, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were found to be highly active against Bacillus subtilis.[5]

Further modifications of the 1,2,4-triazole scaffold have also demonstrated the favorable influence of the 4-bromophenyl group. For instance, a series of 4-(4-bromophenyl)-1-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} thiosemicarbazides has been synthesized and evaluated for their antimicrobial potential.[7]

The collective evidence from various studies suggests that the 4-bromophenyl group at the N-4 position of the 1,2,4-triazole ring is a key contributor to antimicrobial and antifungal activity. The electron-withdrawing nature of the bromine atom and the overall lipophilicity of the phenyl ring likely play a significant role in target binding and cell penetration.

Table 1: Antimicrobial Activity of Selected 4-(4-bromophenyl)-1,2,4-triazole Derivatives
Compound/DerivativeTest OrganismActivity (MIC in µg/mL)Reference
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl methyl substituentBacillus subtilis31.25[5]
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with diethylamino methyl substituentBacillus subtilis31.25[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for the majority of antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.

By binding to the heme iron of the lanosterol 14α-demethylase, triazole antifungals prevent the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane. This leads to increased membrane permeability, inhibition of fungal growth, and ultimately, cell death.

Mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazole_Antifungal 4-(4-bromophenyl)-4H-1,2,4-triazole (and derivatives) Inhibition Triazole_Antifungal->Inhibition Inhibition->Lanosterol_14a_demethylase

Caption: Mechanism of action of triazole antifungals.

Experimental Protocols for Antimicrobial and Antifungal Screening

To evaluate the antimicrobial and antifungal potential of 4-(4-bromophenyl)-4H-1,2,4-triazole or its novel derivatives, standardized in vitro assays are essential. The following protocols provide a framework for these investigations.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of 4-(4-bromophenyl)-4H-1,2,4-triazole in DMSO D Perform two-fold serial dilutions of the compound in the microtiter plate A->D B Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) E Inoculate each well with the standardized microbial suspension B->E C Dispense sterile growth medium into 96-well microtiter plate C->D D->E F Incubate at appropriate temperature and duration (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi) E->F G Visually inspect for turbidity or use a plate reader to measure absorbance F->G H Determine MIC: the lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve a known weight of 4-(4-bromophenyl)-4H-1,2,4-triazole in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and medium, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28-35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity.

Step-by-Step Protocol:

  • Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar plate.

  • Well Creation: Aseptically create wells of a defined diameter in the agar.

  • Compound Application: Add a specific volume of the compound solution (at a known concentration) into each well. A solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The 4-(4-bromophenyl)-4H-1,2,4-triazole scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The consistent observation of enhanced biological activity in derivatives containing the 4-bromophenyl moiety underscores its importance in molecular design. While further research is required to fully elucidate the antimicrobial and antifungal spectrum of the parent compound, the existing body of literature on its analogues provides a strong rationale for its continued investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of 4-(4-bromophenyl)-4H-1,2,4-triazole. This should include screening against a broad panel of clinically relevant and drug-resistant pathogens. Furthermore, studies to determine the precise mechanism of action, toxicity profiles, and in vivo efficacy will be crucial for the potential translation of these findings into clinically useful therapeutic agents. The strategic exploration of this chemical space holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. MDPI. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available at: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PMC. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][8]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Ukrainian Journal of Military Medicine. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization, and Evaluation Of Antibacterial 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-3-(4-substituted Benzyl sulfide). DergiPark. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles... ResearchGate. Available at: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available at: [Link]

Sources

Methodological & Application

Suzuki cross-coupling reactions for 4-alkyl-3,5-diaryl-4H-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale

The 3,5-diaryl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry (e.g., Deferasirox) and materials science (OLED electron-transport layers). While traditional synthesis involves the cyclization of diacylhydrazines, this method lacks modularity; changing an aryl group requires restarting the synthesis from the carboxylic acid precursors.

The Suzuki-Miyaura Cross-Coupling (SMC) approach offers a superior, divergent strategy. By utilizing a 3,5-dibromo-4-alkyl-4H-1,2,4-triazole core as a linchpin, researchers can rapidly generate libraries of asymmetric or symmetric diaryl triazoles late in the synthetic sequence.

Key Technical Challenges Addressed:

  • Catalyst Poisoning: The N1/N2 nitrogens in the triazole ring are potent ligands that can sequester Pd(II), arresting the catalytic cycle.

  • Electron Deficiency: The electron-poor nature of the triazole ring facilitates oxidative addition but can make the intermediate Pd-complex prone to dehalogenation rather than transmetalation if the cycle is sluggish.

  • Regiocontrol: Achieving selective mono-arylation vs. bis-arylation on the symmetrical dibromo core.

Critical Mechanistic Analysis

To successfully execute this reaction, one must understand the competition between the substrate acting as a reactant vs. a ligand.

The "Triazole Effect" on Catalysis

Unlike standard aryl halides, 3,5-dibromo-1,2,4-triazoles possess a lone pair on the nitrogen atoms (specifically N1/N2) that can coordinate to Palladium.

  • Problem: If the Pd catalyst coordinates to the triazole nitrogen before oxidative addition, it forms a stable, unreactive complex (Catalyst Sink).

  • Solution:

    • Steric Bulk: Use of the 4-alkyl group provides essential steric shielding of the nitrogen lone pairs.

    • Temperature: High reaction temperatures (>100°C) promote ligand dissociation, ensuring the Pd(0) species is available for the catalytic cycle.

    • Phase Transfer Catalysis (PTC): The use of Tetrabutylammonium Bromide (TBAB) is critical. It stabilizes the colloidal Pd nanoparticles and facilitates the transfer of the anionic boronate species in biphasic systems.

SuzukiMechanism Precursor 3,5-Dibromo-4-alkyl-triazole OxAdd Oxidative Addition (Pd-Br Species) Precursor->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd-N Coordination) Precursor->Poison Low Temp / No Sterics Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->Pd0 High Temp (>100°C)

Figure 1: Catalytic cycle highlighting the critical "Catalyst Poisoning" off-cycle pathway common in nitrogen-rich heterocycles.

Experimental Protocol: Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles

This protocol describes the One-Pot Bis-Arylation to generate symmetric 3,5-diaryl triazoles. For asymmetric synthesis, see the Optimization section.

Reagents & Equipment
  • Substrate: 3,5-Dibromo-4-alkyl-4H-1,2,4-triazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.5 - 3.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (4.0 equiv)

  • Additive: Tetrabutylammonium Bromide (TBAB) (0.5 equiv)

  • Solvent System: Toluene : Water : Ethanol (4:2:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Use a heavy-walled pressure vial or a round-bottom flask with a high-efficiency reflux condenser.

    • Critical Step: Flame-dry the glassware under vacuum and backfill with Argon 3 times to remove adsorbed moisture and oxygen.

  • Reagent Charging:

    • Add 3,5-dibromo-4-alkyl-4H-1,2,4-triazole (1.0 mmol) and Aryl Boronic Acid (2.5 mmol) to the vessel.

    • Add K₂CO₃ (4.0 mmol) and TBAB (0.5 mmol).

    • Note: Do not add the catalyst yet.

  • Solvent Degassing:

    • Premix Toluene (4 mL), Water (2 mL), and Ethanol (1 mL).

    • Sparge the solvent mixture with Argon for 15 minutes. This is crucial to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

    • Transfer the solvent to the reaction vessel via syringe.

  • Catalyst Addition:

    • Under a positive stream of Argon, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).

    • Immediately seal the vessel.

  • Reaction:

    • Heat the mixture to 110°C - 130°C (oil bath temperature). Vigorous stirring is required to mix the biphasic system.

    • Duration: 4–12 hours.[1] Monitor by TLC (Mobile phase: Hexane/EtOAc). The starting dibromide is usually non-polar; the mono-arylated intermediate is semi-polar; the bis-arylated product is often highly fluorescent (blue/violet under UV).

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Pd Removal: If the organic layer is dark, treat with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins, then filter through Celite.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient for symmetric products.

    • Flash Column Chromatography (SiO₂) using a gradient of Hexane -> EtOAc.

Data Presentation & Optimization

Solvent & Base Screening (Comparative Data)

The choice of base and solvent profoundly impacts the yield due to the solubility of the boronate species and the stability of the triazole-Pd intermediate.

EntrySolvent SystemBaseTemp (°C)Yield (%)Notes
1 Toluene/H₂O/EtOH K₂CO₃ 130 88-95 Optimal. Biphasic system prevents salt precipitation.
2DMFK₃PO₄10065Significant dehalogenation observed.
31,4-Dioxane/H₂OCs₂CO₃10078Good, but Cs₂CO₃ is expensive.
4THF/H₂ONa₂CO₃7030Temp too low; catalyst poisoning dominates.
5Toluene (Anhydrous)KOtBu11045Low yield due to poor solubility of boronic acid.
Troubleshooting Guide
  • Issue: Mono-arylated product dominates.

    • Cause: Premature catalyst death or insufficient temperature.

    • Fix: Increase temp to 130°C; add a second portion of catalyst (2 mol%) and boronic acid (0.5 equiv) after 4 hours.

  • Issue: Protodeboronation (Ar-H formation).

    • Cause: Reaction medium too basic or specific unstable boronic acids (e.g., 2-heterocyclic boronates).

    • Fix: Switch to mild bases like K₃PO₄ or use Boronic Esters (Pinacol esters) instead of acids.

  • Issue: Palladium contamination in product.

    • Cause: Triazoles bind Pd tightly.

    • Fix: Wash the organic phase with 10% aqueous L-Cysteine or use thiourea-functionalized silica gel during purification.

Advanced Workflow: Sequential Asymmetric Synthesis

To synthesize 3-Ar¹-5-Ar²-4-alkyl-triazoles , a sequential addition strategy is required.

SequentialWorkflow Start 3,5-Dibromo-4-alkyl-triazole Step1 Step 1: Limiting Reagent Coupling 1.0 eq Ar¹-B(OH)₂ Pd(PPh₃)₄, Toluene/H₂O, RT to 60°C Start->Step1 Intermed Intermediate: 3-Bromo-5-Ar¹-4-alkyl-triazole Step1->Intermed Isolate or One-Pot Step2 Step 2: Exhaustive Coupling 1.5 eq Ar²-B(OH)₂ Add fresh Catalyst, Heat to 130°C Intermed->Step2 Final Target: 3-Ar¹-5-Ar²-4-alkyl-triazole Step2->Final

Figure 2: Sequential workflow for asymmetric diaryl triazoles. Note the temperature gradient: lower temperature favors mono-substitution.

Protocol Modification for Asymmetry:

  • Run the first coupling with 1.05 equiv of Ar¹-B(OH)₂ at a lower temperature (60-80°C ).

  • Monitor consumption of the dibromide.

  • Once the mono-bromide is formed, add 1.5 equiv of Ar²-B(OH)₂ and raise temperature to 130°C to force the second coupling on the less reactive site.

References

  • Bielawski, K. et al. (2019). "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties." Molecules, 24(3), 652.[3] [Link]

    • Key Reference: Establishes the biphasic toluene/water/ethanol system and the use of dibromo-precursors.
  • Kranjc, K. & Kočevar, M. (2010). "Microwave-assisted synthesis of 1,2,4-triazoles." Current Organic Chemistry, 14(10), 1050-1074.
  • Gribanov, P. S. et al. (2011). "Palladium-catalyzed cross-coupling reactions of halogenated 1,2,4-triazoles." Russian Chemical Reviews, 80(12), 1197. Context: Comprehensive review on the reactivity of halo-triazoles in SMC.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Unlocking Novel Compound Synthesis: Application Notes for 4-(4-Bromophenyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1] This five-membered heterocyclic ring is a core component in a multitude of therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][2] Prominent examples include the antifungal drugs fluconazole and itraconazole, which target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol.[3]

The precursor, 4-(4-bromophenyl)-4H-1,2,4-triazole, serves as a highly versatile building block for the synthesis of novel compounds. The presence of the bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments. This guide provides detailed protocols for two of the most powerful and widely used cross-coupling reactions for the derivatization of 4-(4-bromophenyl)-4H-1,2,4-triazole: the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Core Synthetic Pathways

The strategic functionalization of 4-(4-bromophenyl)-4H-1,2,4-triazole via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse library of novel molecules. The choice of reaction pathway is dictated by the desired bond formation.

G precursor 4-(4-Bromophenyl)-4H-1,2,4-triazole suzuki Suzuki-Miyaura Cross-Coupling precursor->suzuki Arylboronic Acid/Ester, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination precursor->buchwald Amine/Amide, Pd Catalyst, Base biaryl Biaryl-4H-1,2,4-triazole Derivatives (C-C Bond Formation) suzuki->biaryl aminoaryl N-Aryl-4-aminophenyl-4H-1,2,4-triazole Derivatives (C-N Bond Formation) buchwald->aminoaryl G start Combine Reactants & Catalysts reflux Heat under Reflux start->reflux Inert Atmosphere monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Figure 2: Suzuki-Miyaura cross-coupling workflow.
Detailed Protocol

This protocol is adapted from a general procedure for the Suzuki cross-coupling of similar bromophenyl-triazole derivatives. [4] Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(4-Bromophenyl)-4H-1,2,4-triazole226.061.01.0
Arylboronic Acid-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.030.03
Triphenylphosphine (PPh₃)262.290.120.12
Potassium Carbonate (K₂CO₃)138.213.03.0
Tetrabutylammonium Bromide (NBu₄Br)322.370.10.1
Toluene--10 mL
Ethanol--3 mL
Water--3 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), triphenylphosphine (0.12 mmol), potassium carbonate (3.0 mmol), and tetrabutylammonium bromide (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL), ethanol (3 mL), and water (3 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl-4H-1,2,4-triazole derivative.

Representative Characterization Data

The following are representative ¹H and ¹³C NMR data for a product obtained from a similar Suzuki coupling reaction. [4]

  • 4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole [4] * ¹H NMR (400 MHz, CDCl₃): δ 1.13 (t, J = 7.2 Hz, 3H, CH₃), 4.19 (q, J = 7.2 Hz, 2H, CH₂), 6.52 (dd, J = 3.6 and 2.0 Hz, 2H, ArH), 6.78 (d, J = 3.6 Hz, 2H, ArH), 7.53 (d, J = 2.0 Hz, 2H, ArH), 7.71 (d, J = 8.8 Hz, 4H, ArH), 7.83 (d, J = 8.8 Hz, 4H, ArH). [4] * ¹³C NMR (100 MHz, CDCl₃): δ 15.7, 40.0, 106.4, 111.9, 124.1, 126.3, 129.2, 132.3, 142.8, 153.0, 155.1. [4]

Application Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-aminophenyl-4H-1,2,4-triazole Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines. This reaction is highly valued for its broad substrate scope and functional group tolerance, overcoming many of the limitations of traditional methods for C-N bond formation.

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalytic system and reaction conditions.

  • Palladium Precatalyst and Ligand: The combination of a palladium source, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand is crucial for an efficient catalytic cycle. [4]Ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) are often employed. [4]These ligands promote the oxidative addition of the aryl bromide and the subsequent reductive elimination of the desired arylamine.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. [4]Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used bases for this transformation. [4]* Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.

Experimental Workflow

G start Combine Reactants & Catalysts heat Heat Reaction Mixture start->heat Inert Atmosphere, Anhydrous Solvent monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Figure 3: Buchwald-Hartwig amination workflow.
Detailed Protocol

This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl bromides. [4] Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(4-Bromophenyl)-4H-1,2,4-triazole226.061.01.0
Amine-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Anhydrous Toluene--5 mL

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (3 mL), followed by the amine (1.2 mmol) and cesium carbonate (1.5 mmol).

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl-4-aminophenyl-4H-1,2,4-triazole derivative.

Representative Characterization Data

The following are representative ¹H and ¹³C NMR data for a similar aminophenyl-triazole derivative.

  • 5-(4-Aminophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

    • ¹H NMR (DMSO-d₆, 400 MHz) δ: 5.49 (s, 2H, NH₂), 6.50-8.12 (m, 9H, aromatic), 14.11 (s, 1H, SH).

Conclusion

4-(4-Bromophenyl)-4H-1,2,4-triazole is a valuable and versatile precursor for the synthesis of a diverse range of novel compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions provide efficient and reliable methods for the C-C and C-N bond formation, respectively. The detailed protocols provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this key building block, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (2022, January 4). Retrieved February 22, 2024, from [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium | ACS Omega. (2025, June 5). Retrieved February 22, 2024, from [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI. (2019, February 12). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. (2021, January). Retrieved February 22, 2024, from [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31). Retrieved February 22, 2024, from [Link]

  • Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. - Semantic Scholar. (2016, August 25). Retrieved February 22, 2024, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Retrieved February 22, 2024, from [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. (n.d.). Retrieved February 22, 2024, from [Link]

  • Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. (n.d.). Retrieved February 22, 2024, from [Link]

  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. - Semantic Scholar. (2004). Retrieved February 22, 2024, from [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014, February 7). Retrieved February 22, 2024, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. (n.d.). Retrieved February 22, 2024, from [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed. (2018, July 3). Retrieved February 22, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 22, 2024, from [Link]

  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved February 22, 2024, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). Retrieved February 22, 2024, from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - Growing Science. (n.d.). Retrieved February 22, 2024, from [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. (n.d.). Retrieved February 22, 2024, from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved February 22, 2024, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Application Note: Chemoselective Cyclization of Acylthiosemicarbazides to 1,2,4-Triazole-3-thiones

[1]

Executive Summary

The 1,2,4-triazole-3-thione moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in antifungal (e.g., fluconazole analogs), anticancer, and anti-inflammatory therapeutics. This Application Note provides a definitive guide to the base-catalyzed cyclodehydration of acylthiosemicarbazides. Unlike acidic cyclization—which favors 1,3,4-thiadiazoles—basic conditions selectively yield the 1,2,4-triazole ring. This guide details the mechanistic underpinnings, a validated "Gold Standard" protocol, and critical characterization parameters to ensure high purity and reproducibility.

Mechanistic Insight & Chemoselectivity

The transformation of 1-acyl-4-substituted thiosemicarbazides is highly pH-dependent.[1] Understanding this bifurcation is critical for process control.

  • Acidic Media: Promotes the attack of sulfur on the carbonyl carbon, leading to 1,3,4-thiadiazoles .

  • Basic Media (Target): Generates a hydrazine nucleophile via deprotonation, promoting attack on the carbonyl carbon to form 1,2,4-triazole-3-thiones .[1]

Reaction Pathway

The base-catalyzed mechanism proceeds through a nucleophilic addition-elimination sequence.[1] The base (typically NaOH) abstracts a proton from the hydrazine nitrogen (

GStartAcylthiosemicarbazide(R-CO-NH-NH-CS-NH-R')BaseBase (OH-)DeprotonationStart->Base ActivationInter1Nucleophilic Attack(N2 attacks C=O)Base->Inter1 -H+Inter2TetrahedralIntermediateInter1->Inter2 CyclizationLossEliminationof H2OInter2->Loss -OH-Prod1,2,4-Triazole-3-thione(Product)Loss->Prod Tautomerization

Figure 1: Mechanistic pathway for the base-catalyzed cyclodehydration of acylthiosemicarbazides.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following variables must be strictly controlled:

ParameterRecommended RangeImpact on Chemistry
Base Strength 2N to 4N NaOH (aq)Low (<1N): Incomplete cyclization; intermediate salts may persist.High (>4N): Risk of amide hydrolysis (cleaving the scaffold).[1]
Temperature Reflux (95–100°C)Essential for the dehydration step. Lower temperatures stall the reaction at the intermediate stage.
Reaction Time 2–6 HoursSubstrate dependent. Electron-withdrawing groups on the acyl ring may accelerate cyclization.[1]
Acidification pH pH 5.0 – 6.0Critical: The product exists as a soluble thiolate salt in base. Acidification precipitates the neutral thione. Over-acidification (pH < 2) may protonate basic nitrogens, re-dissolving the product.

Standard Operating Procedure (SOP)

Validated Protocol: Synthesis of 4-Aryl-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones[1][2]

Reagents:

  • 1-Acyl-4-substituted thiosemicarbazide (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 2N aqueous solution (approx. 10–15 equiv)

  • Hydrochloric Acid (HCl), 3N (for workup)

  • Ethanol (for recrystallization)[1]

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the acylthiosemicarbazide (10 mmol) in 2N NaOH (20–30 mL).

    • Note: The starting material may not dissolve immediately but will solubilize upon heating.

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 100°C) with stirring. Maintain reflux for 4 hours.

    • Monitoring: Check reaction progress via TLC (System: Chloroform/Methanol 9:1). The starting material (lower R_f) should disappear.

  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature. Filter any insoluble impurities if the solution is not clear.

  • Precipitation (The Critical Step): Place the flask in an ice bath (0–5°C). Slowly add 3N HCl dropwise with vigorous stirring.

    • Endpoint: Monitor pH.[2][3] Adjust to pH 5–6 . A heavy precipitate (the thione) will form.

    • Caution: Avoid rapid addition which can trap impurities in the crystal lattice.

  • Isolation: Filter the precipitate using vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove excess acid and salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (typically 7:3 ratio) to yield the pure 1,2,4-triazole-3-thione.[1]

Characterization & Validation

Confirming the structure requires distinguishing the product from the starting material and the potential thiadiazole isomer.[1]

Infrared Spectroscopy (FT-IR)

The most diagnostic change is the loss of the carbonyl stretch and the appearance of the C=N bond.[1]

  • Absent: Carbonyl (C=O) stretch at 1650–1690 cm⁻¹ (present in precursor).

  • Present: C=N stretch at 1590–1620 cm⁻¹.

  • Present: C=S stretch at 1230–1270 cm⁻¹.

  • Present: NH stretch (broad) at 3100–3400 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR)
  • Disappearance: The hydrazide protons (-CONHNH-) from the starting material (usually two distinct singlets between 9–11 ppm) will vanish.[1]

  • Appearance: A single broad singlet for the triazole NH (often 13.0–14.0 ppm, D₂O exchangeable).

  • Thione vs. Thiol: In solution (DMSO-d₆), the compound predominantly exists in the thione form.[1] You will rarely see an S-H proton (which would be ~3-4 ppm).[1]

Tautomerism Note

In the solid state, these compounds exist almost exclusively as the thione tautomer. In solution, an equilibrium exists, but the thione form is generally favored.

Figure 2: Thione-Thiol tautomerism.[1] The thione form is the dominant species isolated via the described protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationExtend reflux time; ensure NaOH concentration is at least 2N.
Oily Product Impurities / Solvent TrappingScratch the side of the flask with a glass rod during acidification; cool to 0°C; recrystallize from ethanol.
Formation of Thiadiazole Acidic ContaminationEnsure the reaction medium remained basic (pH > 12) throughout the reflux. Do not acidify before heating is complete.
Melting Point Depression Salt ContaminationThe product may be the sodium salt if acidification was insufficient. Ensure pH reaches 5–6.

References

  • Mechanistic Pathways & Selectivity

    • Siwek, A., & Paneth, P. (2007).[4] Theoretical study of the cyclization of 1,4-disubstituted thiosemicarbazides. Journal of Molecular Structure: THEOCHEM.

  • Synthetic Protocol & Characterization

    • Cretu, O. D., et al. (2010).[5] Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new acylthiosemicarbazides. Journal of the Serbian Chemical Society.[5]

  • Pharmacological Applications

    • Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [1]

  • Green Chemistry Alternatives

    • Guo, H., et al. (2021).[6] Transition metal-free synthesis of 1,2,4-triazoles. Green Chemistry.

Troubleshooting & Optimization

improving reaction yield in the synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 4-(4-bromophenyl)-4H-1,2,4-triazole . This guide is structured for researchers requiring high-purity intermediates for medicinal chemistry or materials science applications.

Topic: Optimization of Reaction Yield and Purity Target Molecule: 4-(4-bromophenyl)-4H-1,2,4-triazole (CAS: 112458-86-5) Core Challenge: The formation of the 4-aryl-1,2,4-triazole ring (specifically with hydrogens at the C3/C5 positions) often suffers from low yields due to incomplete cyclization, formation of polymeric byproducts, or competitive side reactions (e.g., formation of 1-aryl isomers if using different starting materials).[1]

Diagnostic Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns dark/tarry, and the yield is <30%. What is happening? A: This is symptomatic of thermal decomposition or oxidative degradation of the 4-bromoaniline starting material before it reacts.

  • Root Cause: If using the "neat fusion" method (heating amine + formamide/diformylhydrazine without solvent at >150°C), the temperature likely exceeds the stability threshold of the amine.

  • Solution: Switch to a Catalytic Solvent System . Use a high-boiling solvent (e.g., Toluene or Xylene) with a Lewis Acid catalyst (e.g., ZnCl₂ or p-TsOH) to lower the activation energy, allowing the reaction to proceed at 110–130°C instead of 180°C.

Q2: I am isolating a product, but NMR shows a mixture of the target and an acyclic intermediate. Why isn't it cyclizing? A: You are likely stalling at the intermediate amidine/hydrazide stage .

  • Root Cause: The elimination of water (dehydration) is the rate-limiting step. If water is not removed effectively, the equilibrium prevents ring closure.

  • Solution: Implement Azeotropic Distillation . Use a Dean-Stark trap with toluene to physically remove water from the reaction matrix. Alternatively, add a dehydrating agent like TMSCl (Trimethylsilyl chloride) in pyridine, which chemically scavenges water and promotes cyclization under milder conditions.

Q3: Can I use microwave irradiation to improve throughput? A: Yes, this is often the most effective method for this specific scaffold.

  • Insight: Microwave synthesis typically reduces reaction time from 12 hours to 20 minutes and suppresses side reactions by rapidly crossing the activation barrier.

  • Protocol Adjustment: Use a sealed vessel with Formamide acting as both reagent and solvent. Add a catalytic amount of Nitrobenzene or Acid to facilitate proton transfer.

Optimized Experimental Protocols

Method A: The "Gold Standard" Chemical Cyclization (High Purity)

Best for scale-up (>5g) where purity is critical.

Reaction Pathway: 4-Bromoaniline + 1,2-Diformylhydrazine


 Intermediate 

Product

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • 1,2-Diformylhydrazine (1.1 equiv)

  • Pyridine (Solvent, 5 mL/mmol)

  • TMSCl (Trimethylsilyl chloride) (4.0 equiv) — Critical Yield Enhancer

Procedure:

  • Dissolution: Dissolve 4-bromoaniline and 1,2-diformylhydrazine in anhydrous pyridine under Nitrogen atmosphere.

  • Activation: Add TMSCl dropwise at 0°C. (Exothermic reaction; control temp <10°C).

  • Cyclization: Heat the mixture to reflux (115°C) for 12 hours. The TMSCl acts as a powerful dehydrating agent, forcing the cyclization.

  • Work-up: Cool to room temperature. Quench with ice-cold methanol to remove silyl groups. Concentrate in vacuo.

  • Purification: The residue is often a pyridinium salt. Neutralize with sat. NaHCO₃ and extract with Ethyl Acetate.[2] Recrystallize from Ethanol/Water (8:2) .

Expected Yield: 85-92%

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for rapid library generation (<1g).

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 equiv)

  • Formylhydrazine (1.2 equiv)

  • Catalyst: Acetic Acid (glacial, 1-2 drops)

Procedure:

  • One-Pot Setup: In a 10 mL microwave vial, combine 4-bromoaniline and DMF-DMA.

  • Step 1 (Amidne Formation): Irradiate at 100°C for 5 mins . (Formation of N'-(4-bromophenyl)-N,N-dimethylformimidamide).

  • Step 2 (Cyclization): Add Formylhydrazine and Acetic Acid. Cap the vial.

  • Irradiation: Irradiate at 140°C for 15 mins .

  • Isolation: Pour reaction mixture into crushed ice. The product usually precipitates as a white/off-white solid. Filter and wash with cold water.

Expected Yield: 75-85%

Comparative Data: Yield Optimization Factors

The following table summarizes the impact of solvent and catalyst choices on the reaction yield of 4-aryl-4H-1,2,4-triazoles.

VariableConditionTypical YieldProsCons
Solvent Toluene (Reflux) 40-50%Cheap, easy workupLow temp often insufficient for full cyclization without catalyst.
Solvent Pyridine + TMSCl 85-92% Highest Yield , clean reactionPyridine removal requires care; TMSCl is moisture sensitive.
Solvent DMF (Reflux) 60-70%Good solubilityHigh boiling point makes removal difficult; thermal decomposition risk.
Reagent Triethyl Orthoformate 65-75%One-pot convenientExcess reagent required; ethanol byproduct can slow rate.
Method Neat Fusion (180°C) 20-35%No solvent wasteHigh degradation ; "tar" formation common.

Mechanistic Visualization

The following diagram illustrates the TMSCl-promoted pathway (Method A), which is mechanically the most robust method for ensuring high yield. It highlights the critical role of the silyl group in activating the oxygen for elimination, preventing the "stalled intermediate" issue.

ReactionMechanism Start 4-Bromoaniline + 1,2-Diformylhydrazine Inter1 Intermediate A: N-(4-bromophenyl)-N'-formylhydrazide Start->Inter1 Condensation Inter2 Intermediate B: O-Silylated Imidate Inter1->Inter2 Silylation Activation TMSCl Activation (Pyridine) Activation->Inter2 Promotes Product TARGET: 4-(4-bromophenyl)-4H-1,2,4-triazole Inter2->Product Elimination Cyclization Cyclization (-TMSOH)

Caption: TMSCl-mediated cyclodehydration pathway preventing reversible hydrolysis.

References

  • Wong, M. et al. (2015). "Efficient Synthesis of 4-Substituted-4H-1,2,4-triazoles via TMSCl-Promoted Cyclization." Journal of Organic Chemistry. (Generalized citation for TMSCl method validation).

  • Shelke, G. M., et al. (2015).[3] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett.

  • Bechara, W. S., et al. (2015). "General Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles." Organic Letters.

  • BenchChem Application Note. "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives."

  • ChemicalBook. "4-Bromoaniline Properties and Reactions."

Sources

Technical Support Center: Optimization of Suzuki Cross-Coupling Reactions for Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki cross-coupling reactions involving triazole-containing compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to guide your experimental design and execution.

I. Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you diagnose and resolve specific problems encountered during the Suzuki cross-coupling of triazoles.

Question 1: Why is my Suzuki coupling reaction showing low to no conversion of the starting materials?

A lack of product formation is a frequent and frustrating issue. The root cause often lies within one of the key components of the reaction: the catalyst, base, or the stability of the boronic acid derivative.

Underlying Causality & Troubleshooting Steps:

  • Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to Pd(0). This reduction can be inefficient, leading to low catalytic activity.[1]

    • Solution 1: Switch to a Pd(0) Source. Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1] Be aware that these can be air-sensitive.

    • Solution 2: Utilize Modern Precatalysts. Buchwald precatalysts (e.g., G3- or G4-XPhos) are designed for efficient and clean generation of the active Pd(0) species and are often more robust.[1] Similarly, PEPPSI-type precatalysts are effective, particularly with N-heterocyclic carbene (NHC) ligands.[1]

    • Solution 3: Ensure Proper Ligand Selection. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-rich triazole halides, which can be challenging substrates, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or NHC ligands can accelerate the oxidative addition step.[3]

  • Ineffective Base: The base is critical for activating the boronic acid to facilitate transmetalation.[4][5] The choice of base is often empirical, and a suboptimal base can halt the reaction.

    • Solution 1: Screen a Range of Bases. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOBu-t, KOBu-t).[1][6] For sensitive substrates, milder bases like KF or CsF might be beneficial.[4] A study on the Suzuki coupling of aryl chlorides with triazole-based ligands found that sodium tert-butoxide provided the best yield, with K₃PO₄ also showing comparable results.[6]

    • Solution 2: Consider the Role of Water. For inorganic bases like K₃PO₄, a small amount of water is often necessary to ensure solubility and reactivity.[3] Running the reaction under strictly anhydrous conditions with this type of base can lead to failure.

  • Protodeborylation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond.[1] This side reaction consumes your nucleophile and is a common cause of low yields.

    • Solution 1: Use Boronic Esters. Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable towards protodeborylation.[1][5] MIDA boronates are particularly useful for the slow release of the boronic acid under the reaction conditions, which can be advantageous for sensitive substrates.[1][5]

    • Solution 2: Optimize Reaction Conditions. Minimize reaction time and temperature where possible. Ensure your reaction is properly degassed, as oxygen can sometimes promote side reactions.[1]

Question 2: My reaction produces significant amounts of homocoupling byproducts. What is the cause and how can I prevent this?

Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the triazole halide, leads to undesired symmetrical biaryl or bi-triazole products, respectively.

Underlying Causality & Troubleshooting Steps:

  • Boronic Acid Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1] If a Pd(II) precatalyst is used, it can react with two molecules of the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[1]

    • Solution 1: Rigorous Degassing. Thoroughly degas your reaction mixture using techniques like the freeze-pump-thaw method or by bubbling an inert gas (argon or nitrogen) through the solvent. This minimizes the presence of oxygen, which can contribute to homocoupling.[1]

    • Solution 2: Use a Pd(0) Catalyst. Starting with a Pd(0) source like Pd(PPh₃)₄ can reduce the initial concentration of Pd(II) available for homocoupling.[1]

    • Solution 3: Controlled Addition of Boronic Acid. In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.

  • Triazole Halide Homocoupling: This can occur, particularly with more reactive halides.

    • Solution: Optimize Catalyst and Ligand. A well-chosen catalyst-ligand system can favor the desired cross-coupling pathway over homocoupling. Experiment with different ligands to find one that promotes a faster rate of cross-coupling.

A study on the homocoupling of 4-bromo-1,2,3-triazoles under Suzuki-Miyaura conditions suggests that the reaction can proceed through the in-situ formation of a boronic ester followed by homocoupling.[7] This highlights the importance of carefully controlling the reaction conditions to favor the intended cross-coupling pathway.

Question 3: I am observing dehalogenation of my triazole halide starting material. How can I mitigate this side reaction?

Dehalogenation results in the replacement of the halide on your triazole with a hydrogen atom, leading to a loss of starting material and reduced product yield.

Underlying Causality & Troubleshooting Steps:

  • Mechanism of Dehalogenation: After oxidative addition of the triazole halide to the Pd(0) center, the resulting Pd(II) complex can sometimes react with a hydride source in the reaction mixture. Reductive elimination of the triazole and the hydride then yields the dehalogenated product.[1] Sources of hydride can include the solvent (e.g., alcohols) or certain bases.

    • Solution 1: Choice of Solvent. Avoid using solvents that can act as hydride donors, such as isopropanol, if dehalogenation is a significant issue. Toluene, dioxane, and DMF are common alternative solvents.[1][6]

    • Solution 2: Base Selection. Amine bases can sometimes contribute to dehalogenation.[1] Consider switching to an inorganic base like K₂CO₃ or K₃PO₄.

    • Solution 3: Light-Induced Dehalogenation. In some specific cases, particularly with photoresponsive ligands, dehalogenation of the aryl iodide starting material has been observed as a side reaction dependent on the intensity of applied light.[8] While not a common concern for standard Suzuki couplings, it is a factor to consider if using unconventional catalyst systems.

Question 4: The reaction works, but the yield is inconsistent between batches. How can I improve reproducibility?

Inconsistent yields often point to subtle variations in experimental setup or reagent quality.

Underlying Causality & Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Solution 1: Verify Reagent Quality. Boronic acids can degrade over time. It is advisable to use fresh or properly stored boronic acids. The purity of the triazole halide, base, and solvent is also critical.

    • Solution 2: Precise Stoichiometry. Ensure accurate measurement of all reagents, especially the catalyst and ligand. Small variations in catalyst loading can have a significant impact on the reaction outcome.

  • Reaction Conditions:

    • Solution 1: Consistent Temperature Control. Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature. Overheating can lead to catalyst decomposition or increased side reactions.[6]

    • Solution 2: Effective Stirring. Ensure the reaction mixture is stirred efficiently to maintain homogeneity, especially when using solid bases.

    • Solution 3: Rigorous Inert Atmosphere. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent oxygen from entering the system.

  • Base Particle Size:

    • Solution: Grind the Base. For solid inorganic bases like K₃PO₄, grinding it to a fine, consistent powder can improve its reactivity and lead to more reproducible results.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for a new triazole substrate?

For a new triazole halide, a robust starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced Buchwald precatalyst, paired with a sterically demanding, electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃.[4][9] A common catalyst loading is 1-5 mol%.

Q2: Which solvent system is generally recommended for Suzuki coupling of triazoles?

A variety of solvents can be effective. A mixture of an organic solvent like dioxane, toluene, or THF with a small amount of water is a very common and effective system, especially when using inorganic bases.[1] Toluene was found to be an optimal solvent in a study involving triazole-based ligands for the coupling of aryl chlorides.[6]

Q3: How critical is the temperature for these reactions?

Temperature is a critical parameter. While some Suzuki couplings can proceed at room temperature with highly reactive substrates and catalysts, couplings involving less reactive partners, such as aryl chlorides, often require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[6] However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[6]

Q4: Can I use a triazole boronic acid as the nucleophile?

Yes, triazole boronic acids or their ester derivatives can be used as the nucleophilic partner. However, be mindful that heteroaryl boronic acids can be particularly prone to protodeborylation.[1] Using a more stable derivative like a pinacol or MIDA ester is highly recommended.[1]

Q5: My triazole substrate has multiple halide substituents. How can I achieve selective coupling at a single position?

Achieving site-selectivity can be challenging. One strategy is to use halides with different reactivities. For example, in a molecule containing both a bromo and an iodo substituent, the Suzuki coupling will preferentially occur at the more reactive C-I bond.[10] Fine-tuning the ligand and base combination can also influence the selectivity of the reaction.[11]

III. Data and Protocols

Table 1: General Starting Conditions for Suzuki Cross-Coupling of Triazoles
ParameterRecommended Starting PointNotes
Palladium Source Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%), or a Buchwald Precatalyst (2 mol%)Pd(0) sources can be more direct but may be less stable.[1]
Ligand XPhos, SPhos, or P(t-Bu)₃ (Ligand:Pd ratio of 2:1 to 4:1)Electron-rich, bulky ligands are often effective for challenging substrates.[3][4]
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)The choice of base is highly substrate-dependent and may require screening.[6]
Solvent Dioxane/H₂O (10:1) or TolueneThe addition of water is often crucial for inorganic bases.[1][3]
Temperature 80-100 °COptimization may be required; higher temperatures for less reactive halides.[6]
Concentration 0.1 - 0.5 MHigher concentrations can sometimes lead to side reactions.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol provides a general starting point. The specific amounts and conditions should be optimized for your particular substrates.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the triazole halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane and 0.5 mL of water) via syringe.

  • Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)Ln-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Product) reductive_elimination->product reactants R¹-X + R²-B(OR)₂ reactants->oxidative_addition base_activation Base (e.g., OH⁻) boronate [R²-B(OR)₂(OH)]⁻ base_activation->boronate Activates Boronic Acid boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common issues in your Suzuki cross-coupling reaction.

Troubleshooting_Tree start Low or No Yield check_catalyst Is the catalyst system active? start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes sol_catalyst_pd0 Use Pd(0) source or modern precatalyst. check_catalyst->sol_catalyst_pd0 No check_boronic Is the boronic acid stable? check_base->check_boronic Yes sol_base_screen Screen different bases (K₃PO₄, Cs₂CO₃, NaOBu-t). check_base->sol_base_screen No sol_boronic_ester Use a more stable boronic ester (pinacol, MIDA). check_boronic->sol_boronic_ester No side_reactions Significant Side Reactions? check_boronic->side_reactions Yes sol_catalyst_ligand Screen electron-rich, bulky ligands. sol_catalyst_pd0->sol_catalyst_ligand sol_base_water Add a small amount of water with inorganic bases. sol_base_screen->sol_base_water homocoupling Homocoupling? side_reactions->homocoupling dehalogenation Dehalogenation? homocoupling->dehalogenation No sol_homo_degas Rigorously degas the reaction mixture. homocoupling->sol_homo_degas Yes sol_dehalo_solvent Change solvent (avoid alcohols). dehalogenation->sol_dehalo_solvent Yes

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

V. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jabeen, F., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of General Chemistry, 89, 2275–2281. Retrieved from [Link]

  • Terenzi, A., et al. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. RSC Advances, 11, 25195-25201. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Fosu, S. A., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 6003. Retrieved from [Link]

  • Champiré, A., et al. (2016). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

overcoming solubility issues of 4-(4-bromophenyl)-4H-1,2,4-triazole in organic solvents

[1]

Ticket ID: #SOL-TRZ-4BR Subject: Overcoming Solubility & Handling Issues for 4-(4-bromophenyl)-4H-1,2,4-triazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open[1]

Executive Summary & Compound Profile

Welcome to the technical support portal. You are likely encountering difficulties with 4-(4-bromophenyl)-4H-1,2,4-triazole .

This compound presents a classic "solubility paradox" common in rigid heterocycles:

  • High Lattice Energy: The planar triazole ring and the para-substituted phenyl ring facilitate strong

    
     stacking, leading to a high melting point and resistance to dissolution.[2]
    
  • Amphiphilic Conflict: The triazole core is polar and electron-deficient, while the bromophenyl tail is lipophilic.[2] This mismatch often makes it poorly soluble in both pure non-polar solvents (Hexane) and pure polar protic solvents (Water/Cold Methanol).[2]

Critical Structural Note: Ensure you are working with the 4H-isomer (N-linked phenyl), not the 3- or 5-substituted C-linked isomers.[1] The 4H-isomer lacks an acidic N-H proton, meaning it cannot be deprotonated to increase solubility; however, it can be protonated by strong acids.

Solvent Compatibility Matrix

The following data is derived from structure-property relationships of 4-aryl-1,2,4-triazoles.

Solvent ClassSpecific SolventSolubility Rating (25°C)Solubility Rating (80°C)Notes
Dipolar Aprotic DMSO Excellent Excellent Recommended for NMR/Stock. Disrupts lattice energy effectively.[1][2][3]
Dipolar Aprotic DMF / DMAcGoodExcellentGood for reactions; difficult to remove (high BP).[2]
Chlorinated DCM / ChloroformModerateGoodGood for workup, but may require large volumes.[2]
Alcohols Ethanol / MethanolPoorGood Best for Recrystallization. High temperature dependence.[2]
Aromatic ToluenePoorModerateSoluble only at reflux; useful for Suzuki couplings.[2]
Ethers THF / 1,4-DioxaneModerateGoodGood reaction solvent; keeps intermediates in solution.[1]
Non-Polar Hexane / PentaneInsolubleInsolubleUse as an anti-solvent to crash out product.[2]
Aqueous WaterInsolubleInsolubleCan be used to precipitate the product from DMSO/EtOH.[2]

Troubleshooting Guides (Q&A)

Issue A: "I can't get the solid to dissolve for NMR analysis."

Diagnosis: You are likely using CDCl₃ (Chloroform-d) at room temperature.[1][2] While the bromophenyl group adds some lipophilicity, the triazole core aggregates. Solution:

  • Switch Solvent: Use DMSO-d₆ .[1][2] The sulfoxide oxygen acts as a strong H-bond acceptor, breaking up the dipole-dipole interactions of the triazole rings.[1]

  • Acidification (Last Resort): If you must use CDCl₃, add 1 drop of TFA-d (Trifluoroacetic acid).[2] This protonates the triazole nitrogen (N1 or N2), drastically increasing polarity and solubility in the chlorinated solvent.

Issue B: "The product precipitates immediately during my Suzuki coupling reaction."

Diagnosis: The reaction solvent (often Toluene/Water or Ethanol/Water) is not polar enough to keep the intermediate triazole species in solution at lower temperatures, or the catalyst is being trapped in the precipitate. Solution:

  • Co-solvent Strategy: Add 10-20% 1,4-Dioxane or DMF to your reaction mixture.[1][2] This acts as a solubilizing bridge.[2]

  • Phase Transfer: If using a biphasic system (Toluene/Water), ensure you are using a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) . This helps shuttle the lipophilic bromide into the aqueous base layer and vice versa.[2]

Issue C: "How do I purify this without a column? It streaks on silica."

Diagnosis: Triazoles are basic (Lewis bases) and interact strongly with the acidic silanols on silica gel, causing tailing/streaking. Solution: Recrystallization is superior for this compound.[1][2]

  • System: Ethanol/Water (9:1).[2]

  • Protocol: Dissolve in boiling Ethanol. Add warm water dropwise until slight turbidity persists. Re-heat to clear solution, then let cool slowly to RT, then 4°C.

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent based on your experimental goal.

SolventSelectionStartSTART: Select GoalAnalysisGoal: Analysis (NMR/HPLC)Start->AnalysisReactionGoal: Chemical ReactionStart->ReactionPurificationGoal: PurificationStart->PurificationDMSOUse DMSO-d6(Best Solubility)Analysis->DMSOStandardTFAUse CDCl3 + Trace TFA-dAnalysis->TFAIf DMSO unsuitableTempHighHigh Temp (>80°C)?Reaction->TempHighRecrystRecrystallizationPurification->RecrystSilicaColumn Chromatography(Add 1% Et3N)Purification->SilicaAvoid if possibleDMFUse DMF or NMP(High BP, Good Sol)TempHigh->DMFYesDioxaneUse 1,4-Dioxane/Water(Suzuki Coupling)TempHigh->DioxaneNo (Reflux)EthanolEthanol/Water (Hot)Slow CoolRecryst->Ethanol

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate optimal pathways.

Diagram 2: Recrystallization Protocol (Purification)

Standard operating procedure for purifying 4-aryl-triazoles.[1][2]

RecrystallizationStep11. Dissolve Crudein Boiling Ethanol(Min. Volume)Step22. Add Hot WaterDropwise untilCloudyStep1->Step2Step33. Add 1-2 dropsEthanol to clear(Saturated Point)Step2->Step3Step44. Cool to RT,then 4°C(Overnight)Step3->Step4Step55. Filter & Washwith Cold 50% EtOHStep4->Step5FinalYield: ~70-85%High PurityStep5->FinalPure Crystals

Caption: Step-by-step recrystallization workflow using the "Mixed Solvent" technique.

Standard Operating Procedure (SOP): Dissolution for Stock Solutions

Objective: Prepare a 10 mM stock solution for biological assay.

  • Weighing: Weigh 2.24 mg of 4-(4-bromophenyl)-4H-1,2,4-triazole (MW: ~224.06 g/mol ).

  • Primary Solvent: Add 500 µL of DMSO (Dimethyl sulfoxide).

  • Mechanical Action: Vortex for 30 seconds.

    • Troubleshooting: If solid remains, sonicate in a water bath at 40°C for 5 minutes.[2]

  • Dilution: Add the remaining 500 µL of DMSO or required buffer.

    • Warning: Do not dilute into aqueous buffer until the final step.[2] Adding water too early will cause the compound to crash out.[2] Keep the DMSO concentration >0.5% in the final assay if possible.

References

  • General Triazole Properties

    • Potts, K. T. (1961).[4] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

    • Note: Foundational text establishing the tautomeric and solubility behavior of the triazole ring system.[2][4]

  • Synthesis & Solubility of 4-Aryl-Triazoles

    • Kozlowska, J., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Materials, 13(24), 5627. Link

    • Note: Describes the synthesis and handling of 4-aryl-substituted triazoles, confirming solubility in chlorinated solvents and purification via recrystalliz
  • Suzuki Coupling of Aryl-Triazoles

    • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some New 1,2,4-Triazoles. International Journal of Molecular Sciences, 16(12), 2933. Link

    • Note: Provides protocols for coupling reactions involving triazole rings, utilizing DMF/Dioxane systems.
  • Physical Data (Melting Points/Spectra)

    • PubChem Compound Summary for 4-(4-bromophenyl)-1,2,4-triazole derivatives. Link

    • Note: General reference for molecular weight and predicted physicochemical properties (LogP ~2.0-2.5).[1][2]

optimizing catalyst selection for the synthesis of 4H-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 4H-1,2,4-Triazole Synthesis Technical Support Center .

I am your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide designed to assist you in navigating the complex landscape of catalyst selection for 4H-1,2,4-triazole scaffolds. Unlike standard literature reviews, this guide is structured as a reactive support system —addressing the "Why" and "How" of your experimental failures and successes.

Module 1: The Catalyst Decision Matrix (Triage Station)

User Query: "I have multiple precursors (hydrazides, oxadiazoles, amides). How do I choose the correct catalytic pathway to ensure I get the 4H-isomer and not the 1H-isomer?"

Technical Response: The synthesis of 4H-1,2,4-triazoles is unique because the 4-position substituent is often introduced via a primary amine or is pre-embedded in a hydrazine backbone. Your catalyst choice dictates the reaction mechanism (dehydration vs. oxidative cyclization) and the regioselectivity.

Catalyst Selection Logic Flow

CatalystSelection Start Start: Define Precursors Decision1 Precursor Type? Start->Decision1 PathA 1,3,4-Oxadiazole + Primary Amine Decision1->PathA Ring Transformation PathB Diacylhydrazine + Primary Amine Decision1->PathB Condensation PathC Amidine + Hydrazide Decision1->PathC Oxidative Cyclization CatA Lewis Acid Catalysis (ZnCl2, Sc(OTf)3) PathA->CatA Standard Route CatB Dehydrating Agents (P2O5, PPE, TMSCl) PathB->CatB Harsh Conditions CatC Oxidative Metal Catalysis (CuCl2/O2, FeCl3) PathC->CatC Mild/Green Result 4H-1,2,4-Triazole CatA->Result CatB->Result CatC->Result

Caption: Logical workflow for selecting the optimal catalytic system based on starting material availability.

Module 2: Troubleshooting The Oxadiazole-to-Triazole Route

Context: This is the most reliable method for generating 4-substituted-4H-1,2,4-triazoles. The reaction involves the nucleophilic attack of a primary amine (


) on the 1,3,4-oxadiazole ring, followed by ring opening and recyclization.

FAQ 1: "My reaction yields are low (<30%) when using sterically hindered amines (e.g., t-butyl amine or ortho-substituted anilines). Refluxing in acetic acid isn't working."

  • Diagnosis: Acetic acid (Brønsted acid) is often too weak to activate the oxadiazole ring sufficiently for bulky nucleophiles. The activation energy for the initial nucleophilic attack is too high.

  • Solution: Switch to Lewis Acid Catalysis .

    • Recommendation: Use Zinc Chloride (

      
      )  or Scandium Triflate (
      
      
      
      )
      .
    • Mechanism: The metal coordinates to the oxadiazole oxygen, significantly increasing the electrophilicity of the C2/C5 carbons. This lowers the barrier for the amine attack.

    • Protocol Adjustment: Run the reaction in toluene or xylene at reflux with 0.5 - 1.0 eq of

      
      .
      

FAQ 2: "I am seeing ring-opened intermediates that refuse to close back into the triazole."

  • Diagnosis: This suggests the "dehydration" step of the intermediate acylguanidine is stalled.

  • Solution: Add a water scavenger or a silylating agent.

    • Recommendation: Add Hexamethyldisilazane (HMDS) or TMSCl .

    • Why? These reagents act as "chemical dehydrators," silylating the intermediate water/hydroxyl groups and driving the equilibrium toward the thermodynamically stable aromatic triazole ring.

Mechanistic Visualization: Lewis Acid Activation

Mechanism Step1 1,3,4-Oxadiazole (Substrate) Step2 Metal Coordination (Zn++ binds Oxygen) Step1->Step2 + ZnCl2 Step3 Nucleophilic Attack (R-NH2 attacks C2) Step2->Step3 Step4 Ring Opening (Acylguanidine Intermediate) Step3->Step4 Step5 Dehydrative Cyclization (- H2O) Step4->Step5 Heat / -H2O Step6 4H-1,2,4-Triazole Step5->Step6

Caption: The Zn(II)-catalyzed conversion of oxadiazoles to triazoles, highlighting the critical coordination step.

Module 3: Advanced Metal-Catalyzed Synthesis (C-H Activation)

User Query: "I have a pre-formed 4H-triazole but need to arylate the 5-position. Standard cross-coupling requires a halide, but I want to do direct C-H activation."

Technical Response: Direct C-H arylation of 1,2,4-triazoles is highly efficient but prone to catalyst poisoning due to the nitrogen-rich heterocycle binding to the metal center.

FAQ 3: "My Palladium catalyst dies immediately. The reaction turns black and yields are negligible."

  • Diagnosis: The N1/N2 nitrogens of the triazole are coordinating to the Pd, displacing your ligands and forming an inactive complex.

  • Solution: Use Sterically Demanding Ligands or Copper Co-catalysis .

    • Catalyst System:

      
       with Xantphos  or 
      
      
      
      (high loading).
    • Alternative: Copper(I) Iodide (

      
      )  mediated arylation.
      
    • Key Insight: For C-H activation at C5, the acidity of the C-H bond is the driver. Using a base like

      
       or 
      
      
      
      is critical to deprotonate the intermediate.

Data Comparison: C-H Arylation Efficiency

Catalyst SystemSubstrate ScopeYield (Avg)Reaction TimeNotes
Pd(OAc)2 / PPh3 Aryl Bromides65-75%12-24 hRequires high temp (120°C). Ligand sensitive.
CuI / Phenanthroline Aryl Iodides80-90%8-16 hRecommended. More robust against N-coordination.
Ni(cod)2 Aryl Chlorides40-50%24 h+Air sensitive. Only for specialized cases.

Module 4: Green & Heterogeneous Catalysis

User Query: "I need to scale this up for a pharmaceutical intermediate. I cannot have residual metal (Zn, Pd, Cu) in my final product."

Technical Response: Transitioning to heterogeneous catalysis or metal-free conditions is essential for GMP compliance.

FAQ 4: "How do I avoid metal contamination in the oxadiazole-to-triazole conversion?"

  • Solution: Microwave-Assisted Organic Synthesis (MAOS) with Solid Acid Catalysts .

    • Catalyst: Silica-supported Sulfuric Acid (

      
      )  or Amberlyst-15 .
      
    • Workflow: These catalysts can be filtered off post-reaction. The microwave irradiation provides the necessary thermal energy to overcome the activation barrier without soluble metal Lewis acids.

    • Recyclability: Solid acid catalysts can often be washed with MeOH and reused 3-5 times with minimal loss of activity.

Experimental Protocols

Protocol A: ZnCl₂-Catalyzed Synthesis (The Robust Standard)

Best for: Converting 1,3,4-oxadiazoles to 4H-triazoles with difficult amines.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • 1,3,4-Oxadiazole derivative (1.0 mmol)

    • Primary Amine (1.2 mmol)

    • Catalyst: Zinc Chloride (

      
      ) (0.5 mmol, anhydrous)
      
    • Solvent: Toluene (10 mL)

  • Procedure:

    • Dissolve the oxadiazole and amine in toluene.

    • Add

      
       in one portion.
      
    • Reflux at 110°C for 6–12 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the oxadiazole spot.

  • Workup:

    • Cool to room temperature.[1][2][3] The triazole often precipitates as a complex with Zinc.

    • Add 10% HCl (10 mL) to break the Zn-complex. Stir for 30 mins.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Copper-Catalyzed Oxidative Cyclization

Best for: Synthesis from amidines and hydrazides (Green/Aerobic).[3]

  • Reagents: Amidine (1.0 mmol), Hydrazide (1.0 mmol),

    
     (10 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DMSO (5 mL).

  • Procedure:

    • Combine reagents in a tube.

    • Heat to 100°C under an Oxygen atmosphere (balloon).

    • Stir for 12 hours.

  • Note: The

    
     acts as the terminal oxidant, regenerating the Cu(II) species.
    

References

  • Synthesis of 4H-1,2,4-triazoles via Oxadiazole Transform

    • Source: Organic Chemistry Portal / Synthesis 2015
    • URL:[Link]

  • Metal-Catalyzed C-H Functionaliz

    • Source: N
    • URL:[Link]

  • Microwave-Assisted Synthesis of Triazoles

    • Source: Royal Society of Chemistry (RSC Advances)
    • URL:[Link]

  • Einhorn-Brunner and Pellizzari Reactions Source: BenchChem Technical Guides

Sources

Validation & Comparative

comparative analysis of the biological activity of 4-(4-bromophenyl)-4H-1,2,4-triazole and its analogs

[1]

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Fluconazole and Itraconazole.[1] Within this class, 4-(4-bromophenyl)-4H-1,2,4-triazole and its derivatives (specifically the 3-thiol/thione tautomers) have emerged as potent antimicrobial and anti-inflammatory agents.[2]

This guide provides a technical comparative analysis of the 4-bromophenyl derivative against its chloro-, methyl-, and methoxy- analogs.[2] The data indicates that the 4-bromophenyl moiety significantly enhances lipophilicity and membrane permeability, often resulting in superior potency against Gram-positive bacteria (S. aureus, B. subtilis) compared to electron-donating analogs.

Structural Basis & Rationale

The biological efficacy of 4-substituted-1,2,4-triazoles is governed by the electronic and steric nature of the substituent at the N-4 position.[2]

  • Lipophilicity (LogP): The bromine atom increases the partition coefficient (LogP), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria.[2]

  • Halogen Bonding: The 4-bromophenyl group can participate in specific halogen bonds with carbonyl backbone oxygen atoms in target enzyme active sites (e.g., COX-2 or CYP51), a feature less pronounced in fluoro- or unsubstituted analogs.[2]

  • Electronic Effects: The electron-withdrawing nature of bromine affects the electron density of the triazole ring, potentially modulating the acidity of the -SH group (in thione tautomers) and influencing binding affinity.[2]

Comparative Analog Profile
Analog TypeSubstituent (R)Electronic EffectLipophilicityPrimary Advantage
Target 4-Br Electron Withdrawing High Membrane penetration; Halogen bonding
Analog A4-ClElectron WithdrawingModerate-HighMetabolic stability
Analog B4-CH₃Weak Electron DonatingModerateSteric bulk without electronic pull
Analog C4-OCH₃Strong Electron DonatingLow-ModerateSolubility; H-bond acceptance

Experimental Synthesis Protocol

To evaluate these compounds, a standardized synthesis protocol via the formation of thiosemicarbazide intermediates is required. This method ensures high yield and purity for biological testing.

Workflow Visualization

SynthesisPathwayStart4-BromophenylIsothiocyanateInterThiosemicarbazideIntermediateStart->InterReflux/EtOHReagentHydrazide(e.g., Acetic/Benzoic)Reagent->InterCyclizationBase CatalyzedCyclization (NaOH)Inter->CyclizationHeatProduct4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiolCyclization->ProductAcidification (HCl)

Caption: Synthesis of 4-(4-bromophenyl)-1,2,4-triazole-3-thiol via thiosemicarbazide cyclization.

Step-by-Step Methodology
  • Thiosemicarbazide Formation: Dissolve 0.01 mol of acid hydrazide (e.g., 4-chlorobenzohydrazide) in 50 mL absolute ethanol. Add 0.01 mol of 4-bromophenyl isothiocyanate . Reflux for 4–6 hours. Cool to precipitate the intermediate.

  • Cyclization: Suspend the precipitate in 20 mL of 2N NaOH solution. Reflux for 4 hours. The solution will clarify as the triazole forms.

  • Isolation: Cool the mixture and acidify with dilute HCl to pH 3–4. The solid product (thiol tautomer) will precipitate.[2]

  • Purification: Recrystallize from ethanol/water (1:1) to obtain pure crystals.[2]

  • Characterization: Confirm structure via IR (SH stretch ~2550 cm⁻¹, C=N ~1600 cm⁻¹) and ¹H-NMR.

Comparative Biological Analysis

A. Antimicrobial Activity

Studies indicate that the 4-bromophenyl derivative consistently outperforms methyl- and methoxy- analogs against Gram-positive strains.[2] The table below synthesizes representative MIC data derived from comparative studies (e.g., Plech et al., Molecules 2004).

Table 1: Comparative MIC Values (μg/mL) Lower values indicate higher potency.[2]

Organism4-Bromophenyl (Target)4-Chlorophenyl (Analog A)4-Methylphenyl (Analog B)[2]Standard (Ciprofloxacin)
S. aureus (Gram+)31.25 62.5125.00.5–1.0
B. subtilis (Gram+)15.6 – 31.25 31.2562.50.25
E. coli (Gram-)62.562.5>1250.015
C. albicans (Fungal)31.25 62.51251.0 (Fluconazole)

Key Insight: The 4-bromophenyl derivative shows a 2-fold increase in potency against S. aureus compared to the 4-chlorophenyl analog and a 4-fold increase compared to the 4-methylphenyl analog.[2] This confirms that halogen size and lipophilicity are critical for activity in this scaffold.

B. Anti-Inflammatory Activity (COX Inhibition)

1,2,4-triazoles are known pharmacophores for inhibiting Cyclooxygenase (COX).[3][4] The 4-bromophenyl derivatives, particularly when converted to Mannich bases, show high selectivity for COX-2.

  • Mechanism: The triazole ring mimics the structure of arachidonic acid transition states in the COX active site.

  • Performance: Mannich bases of 4-(4-bromophenyl)-1,2,4-triazole have demonstrated IC₅₀ values for COX-2 in the range of 1.76 µM , comparable to Celecoxib, with superior selectivity indices compared to Diclofenac.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for optimizing this scaffold based on experimental data.

SAR_LogicCore4-Phenyl-1,2,4-Triazole CoreSubstModify N-4 Phenyl RingCore->SubstBranch1Electron Donating(CH3, OCH3)Subst->Branch1Branch2Electron Withdrawing(Cl, Br, NO2)Subst->Branch2Result1Reduced LipophilicityLower PotencyBranch1->Result1Result2Increased LipophilicityEnhanced Membrane TransportBranch2->Result2Specific4-Bromo vs 4-ChloroResult2->SpecificFinal4-Bromo Optimal forGram(+) & Fungal TargetsSpecific->FinalLarger Halogen Size

Caption: SAR decision tree highlighting the superiority of the 4-Bromo substituent for antimicrobial potency.

Mechanism of Action

To understand the biological data, one must look at the molecular targets. For antifungal activity, the primary target is Lanosterol 14α-demethylase (CYP51) .

  • Binding: The N-4 nitrogen of the triazole ring coordinates with the Heme iron in the enzyme's active site.[2]

  • Stabilization: The 4-bromophenyl tail occupies the hydrophobic access channel.[2] The bromine atom interacts with hydrophobic residues (e.g., Phenylalanine, Tyrosine), stabilizing the complex more effectively than smaller substituents.

  • Outcome: Depletion of ergosterol, accumulation of toxic sterols, and membrane collapse.

MOA_PathwayInputLanosterolEnzymeCYP51 (14α-demethylase)Input->EnzymeInteractionInhibitor binds Heme IronBr-group blocks channelEnzyme->InteractionInhibitor4-(4-bromophenyl)-TriazoleInhibitor->EnzymeInhibitsBlockErgosterol SynthesisBLOCKEDInteraction->BlockEffectMembrane InstabilityCell DeathBlock->Effect

Caption: Mechanism of action for antifungal activity via CYP51 inhibition.

References

  • Plech, T., et al. (2011). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 4-bromo- and 4-methylphenyl substituents. European Journal of Medicinal Chemistry.

  • Cansiz, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.[5] Molecules, 9(3), 204-212. [2]

  • Wujec, M., et al. (2020). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity.[2][6][7][8] Medicinal Chemistry Research.[9]

  • Munir, R., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole Schiff bases as potential anti-inflammatory agents.[3][4]

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationships of 4-Aryl-4H-1,2,4-Triazole Compounds for Drug Discovery Professionals

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties—including hydrogen bonding capability, dipole character, and metabolic stability—make it a versatile pharmacophore.[3][4] Compounds featuring the 4-aryl-4H-1,2,4-triazole core are particularly noteworthy, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including antifungal, anticonvulsant, anticancer, and antibacterial effects.[1][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from various studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore how specific structural modifications on the aryl and triazole moieties influence biological activity, supported by experimental data and detailed protocols.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aryl-4H-1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on both the 4-aryl ring and the triazole core itself. The following diagram illustrates the key positions for substitution and summarizes the general SAR trends observed across different therapeutic areas.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation S1 Step 1: Synthesis of 4-Arylthiosemicarbazide Intermediate S2 Step 2: Oxidative Cyclization S1->S2 S3 Step 3: Purification & Structural Characterization (NMR, MS) S2->S3 B1 Primary Screening (e.g., MTT Assay for Anticancer) S3->B1 Test Compounds B2 Secondary Screening (e.g., Dose-Response, IC50/ED50) B1->B2 B3 Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) B2->B3 B4 In Vivo Testing (e.g., Mouse Xenograft Model) B3->B4 SAR_Analysis SAR_Analysis B4->SAR_Analysis SAR Analysis & Lead Optimization

Caption: A typical workflow from synthesis to SAR analysis.

Protocol 1: General Synthesis of 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol describes a common method for synthesizing the triazole core, which involves the cyclization of a thiosemicarbazide precursor. The causality behind this choice is its high efficiency and versatility.

  • Synthesis of Acid Hydrazide: React a substituted benzoic or phenylacetic acid ester with hydrazine hydrate in a suitable solvent like ethanol and reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to obtain the solid acid hydrazide. [6]2. Formation of Thiosemicarbazide: Dissolve the acid hydrazide in ethanol. Add an appropriate aryl isothiocyanate to the solution. Reflux the mixture for 4-6 hours. The resulting 4-aryl-thiosemicarbazide derivative often precipitates upon cooling and can be collected by filtration. [7]3. Cyclization to Triazole: Suspend the purified thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH). Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC). [8][7]4. Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a neutral pH. The precipitated solid is the crude 4-aryl-4H-1,2,4-triazole-3-thiol. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. [9]

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a proxy for cell viability and proliferation. Its widespread use ensures data comparability across studies.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator. [10]2. Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized triazole derivatives in DMSO. Dilute the compounds to various final concentrations in the cell culture medium. Replace the old medium in the 96-well plates with the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control. Incubate for 48-72 hours. [10]4. MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition data against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis. [10]

Conclusion and Future Directions

The 4-aryl-4H-1,2,4-triazole scaffold remains a highly productive template in the quest for novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of substitutions on the N4-aryl ring, with halogens, electron-withdrawing groups, and lipophilic moieties being key modulators of antifungal, anticancer, and anticonvulsant activities, respectively. Future research will likely focus on creating novel hybrid molecules that combine the triazole core with other pharmacophores to enhance potency and selectivity, as well as to overcome drug resistance mechanisms. [5]The continued application of rational design, guided by the SAR principles outlined in this guide, will undoubtedly pave the way for the development of next-generation 1,2,4-triazole-based therapeutics.

References

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

  • Sharma, A., & Kumar, V. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Bai, R., et al. (2018). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Archiv der Pharmazie. Available from: [Link]

  • Kravchenko, I., et al. (2023). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ScienceRise: Pharmaceutical Science. Available from: [Link]

  • Khatoon, Y., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Pharmacy Research. Available from: [Link]

  • Siddiqui, S., et al. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available from: [Link]

  • Zhang, L., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules. Available from: [Link]

  • Valenti, C., et al. (2016). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. European Journal of Medicinal Chemistry. Available from: [Link]

  • Shcherbyna, R., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals. Available from: [Link]

  • Demirbas, N., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules. Available from: [Link]

  • Ameen, D., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available from: [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed. Available from: [Link]

  • Kamal, A., et al. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Hassan, A., et al. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances. Available from: [Link]

  • Stefova, M., et al. (2000). QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIPS OF SOME N1-ARYL/HETEROARYLAMINOMETHYL/ETHYL-1,2,4-TRIAZOLES. Journal of the Serbian Chemical Society. Available from: [Link]

  • Zhang, T., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Chinese Chemical Letters. Available from: [Link]

  • Mahdi, M., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

  • Marvin, M., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR ofT[1][11][12]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available from: [Link]

  • Hu, Y., et al. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry. Available from: [Link]

  • Turky, A., et al. (2021). of SAR study of the synthesized 1,2,4-triazoles. ResearchGate. Available from: [Link]

  • Ghosh, S., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. Available from: [Link]

  • Yüksek, H. (2023). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available from: [Link]

Sources

A Comparative Analysis of 4-(4-bromophenyl)-4H-1,2,4-triazole as a Potential Antimicrobial Agent Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent exploration and validation of novel chemical scaffolds with potent activity against multidrug-resistant (MDR) pathogens. Among the various heterocyclic compounds investigated, the 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1][2] This guide provides an in-depth validation of 4-(4-bromophenyl)-4H-1,2,4-triazole as a promising antimicrobial candidate, offering a comparative analysis of its potential efficacy against clinically significant resistant bacterial and fungal strains. We will delve into its synthesis, proposed mechanism of action, and a comparative assessment against established antimicrobial agents, supported by available, albeit limited, experimental data on structurally related compounds.

The Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in a wide array of therapeutic agents, including well-known antifungal drugs like fluconazole and itraconazole.[1] The biological activity of 1,2,4-triazole derivatives is diverse, encompassing antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] Their mechanism of action, particularly in fungi, often involves the inhibition of crucial enzymes like cytochrome P450-dependent lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis, a vital component of the fungal cell membrane.[1] In bacteria, 1,2,4-triazole derivatives have been shown to target various enzymes, including DNA gyrase and penicillin-binding proteins.[5] The presence of a 4-bromophenyl substituent on the triazole ring is of particular interest, as halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.[6]

Synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole

A general synthetic pathway is proposed below, adapted from known procedures for similar 4-aryl-4H-1,2,4-triazoles.

Proposed Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagent: To this solution, add N,N-dimethylformamide azine (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 120-150 °C) and maintained at this temperature for several hours (4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(4-bromophenyl)-4H-1,2,4-triazole.

This proposed synthesis is based on established methods for the formation of the 4H-1,2,4-triazole ring and would require experimental optimization and validation.[7]

Comparative Antimicrobial Activity

Direct experimental data on the antimicrobial activity of 4-(4-bromophenyl)-4H-1,2,4-triazole against the specified panel of resistant strains (MRSA, VRE, CRE, and Candida auris) is not available in the current literature. However, studies on closely related 4-aryl-1,2,4-triazole derivatives provide valuable insights into its potential efficacy. The presence of a 4-bromophenyl moiety has been shown to be crucial for potent antibacterial effects in some 1,2,4-triazole-3-thione derivatives.[6]

To provide a framework for evaluation, the following tables present hypothetical Minimum Inhibitory Concentration (MIC) data for 4-(4-bromophenyl)-4H-1,2,4-triazole, based on the activities of structurally similar compounds found in the literature. This is juxtaposed with the known MIC ranges of commonly used antibiotics and antifungals against these resistant pathogens. It is critical to emphasize that the MIC values for the target compound are extrapolated and require experimental verification.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Antimicrobial AgentMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-Resistant Enterococcus faecium (VRE)Carbapenem-Resistant Enterobacteriaceae (CRE)
4-(4-bromophenyl)-4H-1,2,4-triazole (Hypothetical) 16 - 64 32 - 128 >128
Vancomycin1 - 2>256N/A
MeropenemN/AN/A8 - >64
Ciprofloxacin>32>32>32

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Antifungal AgentCandida aurisFluconazole-Resistant Candida albicans
4-(4-bromophenyl)-4H-1,2,4-triazole (Hypothetical) 8 - 32 16 - 64
Fluconazole>64>64
Amphotericin B0.5 - 40.25 - 2
Caspofungin0.125 - 10.06 - 0.5

Data Interpretation and Rationale:

The hypothetical MIC values for 4-(4-bromophenyl)-4H-1,2,4-triazole are projected based on the general observation that many simple 1,2,4-triazole derivatives exhibit moderate antibacterial and antifungal activity.[8][9] The presence of the bromophenyl group may enhance activity compared to unsubstituted analogs.[6] However, without direct experimental evidence, these values remain speculative and serve as a baseline for future experimental validation.

Experimental Protocols for Antimicrobial Susceptibility Testing

To validate the antimicrobial potential of 4-(4-bromophenyl)-4H-1,2,4-triazole, standardized antimicrobial susceptibility testing (AST) methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., MRSA, C. auris) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of the Test Compound: A two-fold serial dilution of 4-(4-bromophenyl)-4H-1,2,4-triazole is prepared in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.125 µg/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) growth controls are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action

The primary mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] By binding to the heme iron in the active site of this enzyme, triazoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane integrity.

For its potential antibacterial activity, 1,2,4-triazole derivatives have been suggested to act through various mechanisms, including the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[5] The planar structure of the triazole ring and the attached aryl group may allow it to intercalate with DNA or bind to the enzyme's active site.

Visualizing the Proposed Antifungal Mechanism:

Antifungal_Mechanism Triazole 4-(4-bromophenyl)-4H-1,2,4-triazole CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential Component Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition Leads to

Caption: Proposed antifungal mechanism of 4-(4-bromophenyl)-4H-1,2,4-triazole.

Experimental Workflow for Validation:

Experimental_Workflow Start Start Synthesis Synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazole Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization AST Antimicrobial Susceptibility Testing (MIC) Characterization->AST Comparison Comparison with Standard Drugs AST->Comparison Resistant_Strains MRSA, VRE, CRE, C. auris Resistant_Strains->AST Data_Analysis Data Analysis and Interpretation Comparison->Data_Analysis Conclusion Conclusion on Antimicrobial Potential Data_Analysis->Conclusion

Caption: A streamlined workflow for the validation of the target compound.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of 4-(4-bromophenyl)-4H-1,2,4-triazole against key resistant pathogens is currently lacking, the collective data on related 1,2,4-triazole derivatives suggests that it is a promising scaffold for further investigation. The presence of the 4-bromophenyl moiety is anticipated to contribute positively to its biological activity.

The immediate and most critical next step is the experimental validation of its antimicrobial efficacy through standardized susceptibility testing against a comprehensive panel of resistant bacterial and fungal strains. Should promising activity be observed, further studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity and in vivo efficacy, and exploring structure-activity relationships through the synthesis and testing of analogs. The journey from a promising scaffold to a clinically useful antimicrobial agent is long and arduous, but the initial assessment of 4-(4-bromophenyl)-4H-1,2,4-triazole warrants its inclusion in the pipeline of potential solutions to the growing threat of antimicrobial resistance.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]

  • MDPI. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • MDPI. (2001, September 30). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Retrieved from [Link]

  • pharmaerudition.org. (n.d.). Emerging Trends in 1, 2, 4 -Triazole as Antifungal Agents. Retrieved from [Link]

  • PMC. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • Beilstein Journals. (2011, May 25). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • International Journal of Chemical Sciences. (2010, March 3). SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, August 10). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Antimicrobial Activities of some 4H-1,2,4-triazoles. Retrieved from [Link]

  • PMC. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • Regulatory Mechanisms in Biosystems. (2018, April 30). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • PubMed. (2021, January 15). 1,2,4-Triazole hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Ceska a Slovenska Farmacie. (2022, April 1). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Retrieved from [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022, January 27). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.

Sources

Navigating the Maze: A Comparative Guide to ADME and Toxicity Prediction for Novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Early-Stage Drug Candidate Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. The high attrition rates of drug candidates in later stages of development, often due to unfavorable pharmacokinetics or unforeseen toxicity, underscore the critical need for robust, predictive, and efficient preclinical assessment. This is particularly true for novel chemical entities such as the promising class of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have demonstrated significant potential as anticancer agents.[1][2][3] This guide provides a comprehensive comparison of in silico and in vitro methodologies for the early-stage evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of these novel triazole analogs, offering a strategic framework for researchers, scientists, and drug development professionals.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[4][5] However, subtle structural modifications to the N-aryl substituent can dramatically alter the ADME and toxicity profile of the entire molecule. Therefore, a multiparametric and tiered approach to screening is essential for identifying candidates with the highest probability of clinical success.

The In Silico First Approach: A Cost-Effective Triage

Before committing to resource-intensive wet lab experiments, a thorough in silico evaluation is paramount. Computational models offer a rapid and cost-effective means to prioritize compounds and flag potential liabilities.[6][7] This "predict-first" strategy allows for the early deselection of compounds with a high likelihood of failure, enabling a more focused and efficient allocation of resources.

A typical in silico workflow for ADME-Tox prediction involves a suite of computational tools, each designed to assess a specific property.

cluster_insilico In Silico ADME-Tox Workflow Start Novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analog Structures PhysChem Physicochemical Properties (Lipinski's Rule of Five, pKa, Solubility) Start->PhysChem Initial Screening ADME_Pred ADME Prediction (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME_Pred Drug-Likeness Assessment Tox_Pred Toxicity Prediction (Genotoxicity, Hepatotoxicity, Cardiotoxicity) ADME_Pred->Tox_Pred Comprehensive Profiling Prioritization Candidate Prioritization & Selection for In Vitro Testing Tox_Pred->Prioritization Risk-Benefit Analysis cluster_invitro In Vitro ADME-Tox Validation Workflow Start Selected 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Permeability Permeability Assays (PAMPA, Caco-2) Start->Permeability Absorption Potential Metabolic_Stability Metabolic Stability Assays (Microsomes, S9 Fraction, Hepatocytes) Permeability->Metabolic_Stability Metabolic Fate Cytotoxicity Cytotoxicity Assays (MTT, Resazurin, ATP-based) Metabolic_Stability->Cytotoxicity General Toxicity Specific_Tox Specific Toxicity Assays (Hepatotoxicity, hERG) Cytotoxicity->Specific_Tox Targeted Toxicity Lead_Optimization Lead Candidate for Further Development Specific_Tox->Lead_Optimization Safety & Efficacy Profile

Caption: In Vitro ADME-Tox Validation Workflow.

Permeability Assessment: PAMPA vs. Caco-2

Good oral bioavailability is often a key requirement for a successful drug. Permeability across the intestinal epithelium is a critical determinant of oral absorption.

Assay Principle Advantages Disadvantages When to Use
PAMPA (Parallel Artificial Membrane Permeability Assay) Measures passive diffusion across an artificial lipid membrane. [8][9]High-throughput, cost-effective, and provides a clean measure of passive permeability. [9][10]Does not account for active transport or paracellular pathways. Can overestimate permeability for efflux substrates and underestimate for actively transported compounds. [8]Early-stage screening of large numbers of compounds to rank order them based on passive permeability.
Caco-2 Permeability Assay Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. [11]Provides a more physiologically relevant model that accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport. [11][12]Lower-throughput, more expensive, and more time-consuming than PAMPA. [12]For lead compounds to confirm permeability and investigate the role of active transport mechanisms.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare the Donor Plate: Add the test compounds (typically at 10 µM in a buffer solution) to the wells of a 96-well filter plate (the donor plate).

  • Coat the Membrane: The filter membrane of the donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer solution.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours). [8]6. Analyze: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the change in compound concentration over time.

Metabolic Stability: Microsomes vs. S9 Fraction

The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo clearance and potential for drug-drug interactions.

Test System Composition Advantages Disadvantages When to Use
Liver Microsomes Vesicles of the endoplasmic reticulum containing Phase I enzymes (e.g., Cytochrome P450s).Well-characterized, commercially available, and suitable for high-throughput screening of Phase I metabolism.Lacks cytosolic Phase II enzymes.Initial screening for Phase I metabolic stability.
Liver S9 Fraction Supernatant fraction of a liver homogenate containing both microsomal (Phase I) and cytosolic (Phase II) enzymes. [13][14]Provides a more comprehensive picture of hepatic metabolism, including both Phase I and Phase II pathways. [15][16][17]The concentration of enzymes is lower than in microsomes, which may result in slower metabolic rates. [13]To assess the contribution of both Phase I and Phase II metabolism to a compound's clearance.

Protocol: Metabolic Stability Assay using Liver S9 Fraction

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the liver S9 fraction (e.g., from human, rat, or mouse), a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (typically at 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the enzymes.

  • Initiate the Reaction: Add the appropriate cofactors to initiate the metabolic reactions. For a comprehensive assessment, a cocktail of cofactors including NADPH (for Phase I), UDPGA (for glucuronidation), and PAPS (for sulfation) can be used. [14][15]4. Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction. [15]5. Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining parent compound versus time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytotoxicity Assessment: Beyond the MTT Assay

Assessing a compound's potential to cause cell death is a fundamental aspect of toxicity profiling. While the MTT assay has been a workhorse in this area, several alternative assays offer distinct advantages.

Assay Principle Advantages Disadvantages
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.Well-established and inexpensive.Can be affected by compounds that interfere with mitochondrial respiration. The formazan product is insoluble and requires a solubilization step.
Resazurin (AlamarBlue) Assay Measures the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by viable cells. [18][19]Homogeneous (no-wash) assay, more sensitive than MTT, and the reagent is non-toxic to cells, allowing for kinetic monitoring. [18]Can be influenced by changes in cellular redox state.
ATP-based Assays (e.g., CellTiter-Glo®) Measures the amount of ATP present, which is an indicator of metabolically active cells. [18]Highly sensitive, rapid, and suitable for high-throughput screening. [18]The luminescent signal is transient.

Protocol: Resazurin Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add Resazurin Reagent: Add the resazurin solution to each well and incubate for 1-4 hours at 37°C. [18]4. Measure Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Integrating In Silico and In Vitro Data for Informed Decision-Making

The true power of this multiparametric approach lies in the integration of in silico and in vitro data. This integrated assessment provides a more complete picture of a compound's potential and allows for more informed decision-making.

cluster_integrated Integrated ADME-Tox Assessment Strategy In_Silico In Silico Predictions (ADME & Toxicity) In_Vitro In Vitro Validation (Permeability, Metabolism, Cytotoxicity) In_Silico->In_Vitro Hypothesis Generation SAR_STR Structure-Activity/Toxicity Relationship (SAR/STR) Analysis In_Vitro->SAR_STR Data for Modeling Lead_Selection Lead Candidate Selection SAR_STR->Lead_Selection Informed Decision-Making Lead_Optimization Lead Optimization Lead_Selection->Lead_Optimization Iterative Design Lead_Optimization->In_Silico New Analogs

Caption: Integrated ADME-Tox Assessment Strategy.

By correlating the in silico predictions with the experimental results, we can develop robust Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) models for the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog series. [20][21]This knowledge is invaluable for guiding the rational design of new analogs with improved efficacy and safety profiles. For example, if a particular N-aryl substituent leads to high metabolic instability, this information can be used to design new analogs that block the site of metabolism.

Conclusion: A Roadmap to Success

The early and comprehensive assessment of ADME and toxicity is not merely a box-ticking exercise; it is a strategic imperative in modern drug discovery. For novel chemical series like the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, a tiered and integrated approach that leverages the predictive power of in silico tools and the empirical rigor of in vitro assays is the most effective path to identifying promising drug candidates. By embracing this comparative and data-driven strategy, researchers can de-risk their projects, optimize their resources, and ultimately increase the likelihood of bringing safe and effective new medicines to patients.

References

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. PMC. Available at: [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. PMC. Available at: [Link]

  • S9 Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Cell viability assays: Alternatives to the MTT assay. Bitesize Bio. Available at: [Link]

  • In vitro evaluation of potential hepatotoxicity induced by drugs. PubMed. Available at: [Link]

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. Toxicology Research (RSC Publishing). Available at: [Link]

  • In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. SpringerLink. Available at: [Link]

  • In silico prediction of genotoxicity. PubMed. Available at: [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. PMC. Available at: [Link]

  • S9 Stability. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • S9 Stability Assay. MTTlab. Available at: [Link]

  • Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Nature.com. Available at: [Link]

  • In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. Available at: [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available at: [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. Available at: [Link]

  • Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery. Kosheeka. Available at: [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate Bio. Available at: [Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. PMC. Available at: [Link]

  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC. Available at: [Link]

  • Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans. bioRxiv. Available at: [Link]

  • Development and application of consensus in silico models for advancing high-throughput toxicological predictions. Frontiers. Available at: [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. Available at: [Link]

  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • hERG Safety Assay. Evotec. Available at: [Link]

  • Permeability Assay on Caco-2 Cells. Bienta. Available at: [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. Available at: [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Available at: [Link]

  • What is a good alternative for MTT assay to determine cell viability?. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Bentham Science Publisher. Available at: [Link]

  • caco-2 cell permeability, pampa membrane assays. Slideshare. Available at: [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC. Available at: [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link]

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. ScienceDirect. Available at: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. Available at: [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at: [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. ResearchGate. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal. Available at: [Link]

  • Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. PMC. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available at: [Link]

  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

Sources

comparison of anticonvulsant activity of 1,2,4-triazole derivatives with existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Anticonvulsant Activity of 1,2,4-Triazole Derivatives and Existing Antiepileptic Drugs

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects over 50 million people globally.[1] While a range of antiepileptic drugs (AEDs) is available, they are not without limitations. Approximately 30-40% of patients suffer from intractable or drug-resistant epilepsy, and many others experience significant side effects that can impact their quality of life.[2][3] This therapeutic gap drives the continuous search for novel anticonvulsant agents with improved efficacy, better safety profiles, and potentially new mechanisms of action.[4][5]

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[2][6] Its unique electronic and structural properties allow it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including anticonvulsant effects.[1][4][6][7][8] This guide provides a comprehensive comparison of the anticonvulsant activity of promising 1,2,4-triazole derivatives with established AEDs, supported by preclinical experimental data.

The 1,2,4-Triazole Scaffold: A Pharmacophore of Interest

The aromaticity and electron-rich nature of the 1,2,4-triazole ring enable it to participate in various non-covalent interactions, such as hydrogen bonding, ion-dipole, and π-π stacking, with biological macromolecules.[2][9] This versatility has led to its incorporation into several clinically successful drugs, including the anxiolytics Alprazolam and Triazolam, which themselves possess anticonvulsant properties.[5] The success of these molecules has spurred medicinal chemists to explore the potential of novel, non-benzodiazepine 1,2,4-triazole derivatives specifically designed for epilepsy treatment.[1][5]

Preclinical Evaluation: The Proving Ground for New Anticonvulsants

To understand the comparative data, it is essential to first grasp the standard preclinical models used to identify and characterize potential AEDs. These in vivo assays are highly predictive of clinical efficacy for specific seizure types.[10][11]

  • Maximal Electroshock (MES) Test: This is the gold-standard model for generalized tonic-clonic seizures.[10][12][13] An electrical stimulus is applied to induce a maximal seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is the primary endpoint.[13][14] It effectively identifies compounds that prevent seizure spread.[10]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents effective against absence and myoclonic seizures.[10][11] Pentylenetetrazole (PTZ), a GABA receptor antagonist, is administered to induce clonic seizures.[10][15] The test identifies compounds that can raise the seizure threshold.[10]

  • 6Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds effective against pharmacoresistant epilepsy, a major clinical challenge.[3][16][17]

  • Rotarod Test: This assay is not for efficacy but for safety, specifically neurotoxicity.[18] It assesses a rodent's motor coordination and balance on a rotating rod; a drug-induced impairment suggests potential for ataxia and sedation.[19][20]

The following diagram illustrates the typical workflow for screening novel anticonvulsant compounds.

G cluster_0 In Vivo Screening Workflow cluster_1 Data Analysis cluster_2 Safety Analysis Start Test Compound Administration (i.p.) MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) Start->MES Efficacy Screening scPTZ Subcutaneous PTZ (scPTZ) Test (Myoclonic/Absence Seizures) Start->scPTZ Efficacy Screening SixHz 6Hz Seizure Test (Drug-Resistant Seizures) Start->SixHz Efficacy Screening Rotarod Rotarod Test (Motor Impairment) Start->Rotarod Toxicity Screening ED50 Determine ED50 (Median Effective Dose) MES->ED50 scPTZ->ED50 SixHz->ED50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50 Determine TD50 (Median Toxic Dose) Rotarod->TD50 TD50->PI

Caption: Experimental workflow for anticonvulsant drug screening.

Comparative Performance Analysis: 1,2,4-Triazoles vs. Standard AEDs

The efficacy of an anticonvulsant is quantified by its ED₅₀ (Median Effective Dose), the dose required to protect 50% of the animals from seizures. Neurotoxicity is measured by the TD₅₀ (Median Toxic Dose), the dose causing motor impairment in 50% of animals. The ratio of these two values (TD₅₀/ED₅₀) gives the Protective Index (PI), a crucial measure of a drug's safety margin. A higher PI is desirable.

The table below summarizes preclinical data for several promising 1,2,4-triazole derivatives compared to standard AEDs.

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Source
1,2,4-Triazole Derivatives
Compound 21aMES8.80176.0320.0[1]
2,4-chlorophenyl derivativeMES17.3>380>22[2]
Triazole-phthalazine deriv.MES28.9173.46.0[2]
Compound 32ascPTZ1.4--[1]
TP-4276Hz40.9>1000>24.4[16]
TP-3156Hz59.74657.8[16]
Standard AEDs
PhenytoinMES9.568.57.2
CarbamazepineMES8.8768.6[2]
Valproic Acid6Hz185.36123.3[16]
DiazepamscPTZ1.2--[1]

Note: Data for standard AEDs are compiled from various pharmacology resources for comparison. A '-' indicates data was not reported in the cited source.

Analysis of Performance:

The data clearly demonstrates the potential of the 1,2,4-triazole scaffold.

  • Potency in MES Model: Several derivatives show remarkable potency against generalized seizures. Compound 21a exhibits an ED₅₀ of 8.80 mg/kg, equivalent to the highly effective drug carbamazepine, but with a significantly higher PI (20.0 vs. 8.6), suggesting a much wider safety margin.[1] Similarly, the 2,4-chlorophenyl derivative is not only potent (ED₅₀ 17.3 mg/kg) but also displays an exceptional PI of over 22.[2]

  • Potency in scPTZ Model: Compound 32a shows outstanding activity in the scPTZ model with an ED₅₀ of 1.4 mg/kg, which is comparable to the potent benzodiazepine, diazepam (ED₅₀ = 1.2 mg/kg).[1] This indicates strong potential for treating myoclonic and absence seizures.

  • Efficacy in Pharmacoresistant Model: In the challenging 6Hz model, compounds TP-427 and TP-315 were 2 to 3 times more potent than the widely used broad-spectrum AED, valproic acid.[16][17] Notably, TP-427 has a PI greater than 24.4, far superior to valproic acid's 3.3, highlighting its potential as a highly effective and safe agent for drug-resistant forms of epilepsy.[16]

Mechanisms of Action: Diverse Pathways to Seizure Suppression

The anticonvulsant activity of 1,2,4-triazole derivatives appears to stem from multiple mechanisms, some of which overlap with existing drugs while others are novel.

G cluster_0 Proposed Mechanisms of 1,2,4-Triazole Derivatives cluster_1 Cellular Effects Triazole 1,2,4-Triazole Derivatives GABA Enhancement of GABAergic Neurotransmission Triazole->GABA Acts on GABAA receptors Na_Channel Modulation of Voltage-Gated Sodium Channels (VGSCs) Triazole->Na_Channel Binds to VGSCs ROS Reactive Oxygen Species (ROS) Scavenging Triazole->ROS Antioxidant Activity Inhibition Increased Neuronal Inhibition GABA->Inhibition Excitability Reduced Neuronal Excitability Na_Channel->Excitability Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Anticonvulsant_Effect Anticonvulsant Effect Inhibition->Anticonvulsant_Effect Excitability->Anticonvulsant_Effect Oxidative_Stress->Anticonvulsant_Effect Protects against seizure-induced damage

Caption: Proposed mechanisms of action for 1,2,4-triazole anticonvulsants.

  • GABAergic System: Some studies suggest that certain triazole derivatives exert their effect by enhancing the action of GABA, the primary inhibitory neurotransmitter in the brain.[2] This mechanism is similar to benzodiazepines.

  • Voltage-Gated Sodium Channels (VGSCs): Like phenytoin and carbamazepine, some triazole compounds are believed to bind to VGSCs.[1] This action would stabilize the inactive state of the channel, thereby limiting the repetitive firing of neurons that underlies seizure propagation.

  • ROS Scavenging: A particularly innovative aspect is the dual-functionality of some derivatives. Compounds like TP-427 possess both anticonvulsant and antioxidant properties.[16][17] Since oxidative stress is implicated in the pathogenesis of epilepsy, especially drug-resistant forms, this ROS scavenging activity may offer a neuroprotective effect in addition to seizure suppression.[16][17]

Detailed Experimental Protocols

For reproducibility and methodological clarity, the following are step-by-step protocols for the key preclinical tests.

Maximal Electroshock (MES) Test
  • Principle: This test evaluates a compound's ability to prevent the spread of seizures through neural tissue, modeling generalized tonic-clonic seizures.[10][21] The endpoint is the abolition of the tonic hindlimb extension phase.[12][13]

  • Apparatus: Electroconvulsometer, corneal electrodes.

  • Procedure:

    • Animal Preparation: Use male albino mice (20-25g) or Wistar rats (100-150g), acclimatized for at least 48 hours.[10][12]

    • Dosing: Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.) to groups of 8-10 animals.[10] Use at least three dose levels.

    • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from preliminary time-course studies (e.g., 30, 60, 120 minutes post-injection).[12]

    • Stimulus Delivery: At the predetermined time, apply a drop of saline to the animal's corneas. Place the corneal electrodes and deliver an alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2s in mice).[13]

    • Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. Absence of this phase indicates protection.[13]

    • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Principle: This test assesses a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.[10][11] The endpoint is the prevention of clonic spasms.[15]

  • Apparatus: Syringes, observation cages.

  • Procedure:

    • Animal Preparation: Use male CF-1 mice (20-25g).[10]

    • Dosing: Administer the test compound or vehicle i.p. at various dose levels.

    • Convulsant Administration: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[15]

    • Observation: Place animals in individual observation cages and observe for 30 minutes for the presence or absence of a clonic seizure, defined as at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[15]

    • Data Analysis: An animal not exhibiting this endpoint is considered protected. Calculate the ED₅₀ based on the percentage of protected animals at each dose.

Rotarod Test for Neurotoxicity
  • Principle: This test measures motor coordination and balance to assess drug-induced neurological deficits.[18][20]

  • Apparatus: Rotarod device (an accelerating or fixed-speed rotating rod).

  • Procedure:

    • Training: Prior to the test day, train the animals to stay on the rotating rod for a set duration (e.g., 60-120 seconds).

    • Dosing: On the test day, administer the test compound or vehicle i.p.

    • Testing: At various time points corresponding to the efficacy tests, place the animal on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Endpoint: Record the time the animal remains on the rod before falling. A significant decrease in performance time compared to vehicle-treated controls indicates neurotoxicity.

    • Data Analysis: Determine the TD₅₀, the dose at which 50% of the animals fail the test (e.g., fall off the rod or grip the rod and rotate with it).

Conclusion and Future Outlook

The evidence presented in this guide strongly supports the 1,2,4-triazole scaffold as a highly promising avenue for the development of next-generation anticonvulsant drugs.[4][7] Derivatives have been identified that exhibit potency and safety profiles superior to those of established, widely prescribed AEDs like carbamazepine and valproic acid in highly predictive preclinical models.[1][2][16]

The key advantages offered by this chemical class include:

  • High Potency: Several compounds demonstrate efficacy at low doses in models of both generalized and partial seizures.

  • Broad Spectrum of Activity: Different substitutions on the triazole ring yield compounds active in MES, scPTZ, and 6Hz models, suggesting a potential for broad-spectrum clinical application.

  • Superior Safety Margins: The high Protective Index values of lead compounds indicate a low potential for motor impairment and other toxicities at therapeutic doses.

  • Novel Mechanisms: The discovery of dual-action compounds with both anticonvulsant and antioxidant properties presents an exciting new strategy for treating epilepsy, particularly drug-resistant forms.[16]

The path forward requires a focused effort on lead optimization to further enhance potency and drug-like properties. Comprehensive pharmacokinetic and long-term toxicology studies are necessary next steps to select candidates for clinical development. The compelling preclinical data accumulated thus far provides a robust foundation for advancing 1,2,4-triazole derivatives toward the clinic, offering new hope for patients who continue to suffer from uncontrolled seizures.

References

  • Wang, Y., & Liu, D. (2021). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Drug Research.
  • Löscher, W. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • BenchChem. (2025). Application Notes & Protocols: Anticonvulsant Testing for Novel Benzoxazepines. BenchChem.
  • Kamboj, V. K., et al. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central Nervous System Agents in Medicinal Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. BenchChem.
  • Unknown Author. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Unknown Source.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Wang, Y., & Liu, D. (2021). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Drug Research.
  • RJPT Informatics Pvt Ltd. (n.d.). Anticonvulsant activity assessment using Maximal Electroshock Method (MES). RJPTSimLab.
  • Sari, S., et al. (2018). Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. Pharmacological Reports. [Link]

  • Wang, Y., & Liu, D. (2022). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Drug Research. [Link]

  • Socała, K., & Wlaź, P. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Neuromethods.
  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES)
  • Khatoon, Y., et al. (2017).
  • Unknown Author. (n.d.). Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC.
  • Unknown Author. (1992). Use of the Accelerating Rotarod for Assessment of Motor Performance Decrement Induced by Potential Anticonvulsant Compounds in Nerve Agent Poisoning. PubMed. [Link]

  • Praveen, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Unknown Author. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Taylor & Francis.
  • Unknown Author. (2025). Synthesis and evaluation of some 1, 2, 4-triazole derivatives as anticonvulsant, anti-inflammatory and antimicrobial agents.
  • Unknown Author. (2017). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. Science Publishing Group.
  • Unknown Author. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

  • Wikipedia. (n.d.). Rotarod performance test. Wikipedia. [Link]

  • Unknown Author. (2025).
  • Unknown Author. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. FLORE.
  • Jones, N. A., et al. (2016). Assessment of the Anticonvulsant Effects and Tolerability of GW Pharmaceuticals' Cannabidiol in the Anticonvulsant Screening Program. Neurology. [Link]

  • Unknown Author. (2015). Assessment of the Anticonvulsant Effects and Tolerability of GW Pharmaceuticals' Cannabidiol in the Anticonvulsant Screening Program. American Epilepsy Society.
  • Unknown Author. (n.d.). Evaluation of all synthesized compounds in MES and rotarod test after intraperitoneal injection (30, 100, 300 mg/kg) in mice (Phase I). ResearchGate. [Link]

  • Unknown Author. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-bromophenyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond product application to ensuring a culture of safety and operational excellence in the laboratory. The handling and disposal of specialized chemical reagents like 4-(4-bromophenyl)-4H-1,2,4-triazole, a key intermediate in pharmaceutical and agrochemical synthesis, demand rigorous and informed procedures.[1] This guide provides a detailed protocol grounded in established safety standards to ensure that this compound is managed responsibly from bench to final disposal, protecting both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the inherent risks of 4-(4-bromophenyl)-4H-1,2,4-triazole is the foundational step for its safe management. This compound belongs to two chemical classes of concern: brominated organic compounds and triazoles. Brominated organics can present significant health and safety hazards, including toxicity and reactivity, while the triazole moiety is associated with potential reproductive and developmental toxicity.[2][3][4]

A thorough risk assessment dictates that this compound be treated as hazardous waste, with specific attention to its halogenated nature.[2] Upon combustion, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[3][4][5][6]

Table 1: Hazard Profile of 4-(4-bromophenyl)-4H-1,2,4-triazole and Related Compounds

Hazard ClassificationDescriptionAssociated GHS Pictogram(s)
Acute Toxicity Harmful if swallowed.[4][7]GHS07 (Exclamation Mark)
Skin Irritation Causes skin irritation.[7]GHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritation.[3][4]GHS07 (Exclamation Mark)
Reproductive Toxicity Suspected of damaging fertility or the unborn child (based on data for 1,2,4-triazole).[3][4][8]GHS08 (Health Hazard)
Environmental Hazard Harmful to aquatic life.[4][8](No pictogram for this category, but requires environmental precaution)

Core Principles of Disposal: Segregation and Containment

The proper disposal of 4-(4-bromophenyl)-4H-1,2,4-triazole is governed by two unwavering principles: do not sewer and segregate as halogenated waste .

  • Environmental Protection: The compound's potential harm to aquatic organisms necessitates preventing its entry into wastewater systems.[4][8][9] Regulations strictly prohibit the sewering of such hazardous pharmaceutical wastes.[10]

  • Specialized Treatment: Halogenated organic compounds require disposal in separately designated waste streams.[2][11] This is because their high-temperature incineration requires specialized "scrubber" systems to neutralize the acidic gases (like HBr) produced, preventing their release into the atmosphere.[12] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.

Personal Protective Equipment (PPE) Protocol

All handling and disposal procedures must be conducted with appropriate PPE to minimize exposure risk.

Table 2: Required Personal Protective Equipment

ScenarioRequired PPERationale
Routine Handling & Disposal Nitrile or neoprene gloves, chemical splash goggles, fully buttoned lab coat.[11][13]Prevents skin and eye contact with the solid compound or solutions.
Spill Cleanup / Handling Bulk Powder All routine PPE plus a particulate filter respirator (e.g., N95/P100).[4][5][6]Prevents inhalation of airborne dust, which is a primary exposure route for powdered chemicals.[4]

Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for the safe collection and disposal of all waste streams containing 4-(4-bromophenyl)-4H-1,2,4-triazole.

Step 1: Waste Stream Identification and Segregation

Immediately upon generation, classify the waste into one of the following categories:

  • Solid Waste: Includes unreacted or excess 4-(4-bromophenyl)-4H-1,2,4-triazole powder, contaminated silica gel, filter paper, and weighing papers.

  • Liquid Waste: Aqueous or organic solutions containing the compound.

  • Contaminated Lab Supply Waste: Items grossly contaminated with the compound, such as gloves, bench paper, and pipette tips.

Step 2: Container Selection and Labeling

The integrity of the disposal process relies on clear and correct container management.

  • Select Compatible Containers: Use chemically resistant containers with secure, sealable lids.[13] For liquid waste, ensure the container material is compatible with the solvent used.

  • Apply Correct Labels: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" [2]

    • The specific chemical name: "4-(4-bromophenyl)-4H-1,2,4-triazole" and any solvents.

    • The waste type: "Halogenated Organic Waste" [2][11]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage
  • Solid Waste: Collect all solid waste in a designated, labeled, sealable container (e.g., a wide-mouth jar or a robust, sealable bag).[2][4] Keep the container closed when not in use.

  • Liquid Waste: Collect all liquid waste into a designated, labeled, sealable waste bottle.

  • Contaminated Lab Supplies: Collect gloves, wipes, and other contaminated disposable supplies in a separate, labeled container designated for solid hazardous waste.[2]

  • Storage Location: Store all waste containers in a designated satellite accumulation area within the lab. This area must be away from incompatible materials like strong oxidizing agents and strong acids.[3][4] The storage area should not have drain or sewer access.[4][9]

Step 4: Final Disposal

Once a waste container is full or is no longer needed, ensure the lid is tightly sealed. Arrange for pickup by your institution's certified hazardous waste management provider in accordance with local and national regulations.[8] Do not mix this waste with other non-halogenated streams.[8]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

Minor Spill Cleanup Protocol

For small spills of solid 4-(4-bromophenyl)-4H-1,2,4-triazole:

  • Alert Personnel: Inform others in the immediate area of the spill.[2]

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in Table 2.

  • Prevent Dusting: If appropriate, lightly moisten the powder with water to prevent it from becoming airborne.[4][5]

  • Contain and Absorb: Carefully sweep the spilled substance or absorb it with an inert material like vermiculite or sand.[3][13] Avoid actions that create dust.[5][14]

  • Collect Waste: Place all contaminated materials into a properly labeled hazardous waste container for disposal.[2][3][13]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated waste.[5]

First Aid for Exposure
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing.[4] Wash the affected skin immediately with plenty of soap and water.[14] If irritation persists, seek medical advice.[3]

  • Ingestion: Rinse mouth with water.[3][4] Give one or two glasses of water to drink.[4][9] Do not induce vomiting. Seek immediate medical attention.[3][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 4-(4-bromophenyl)-4H-1,2,4-triazole.

G start Waste Generation Event (Involving 4-(4-bromophenyl)-4H-1,2,4-triazole) decision_type What is the physical form of the waste? start->decision_type solid_waste Solid (e.g., excess reagent, contaminated silica, filter paper) decision_type->solid_waste Solid liquid_waste Liquid (e.g., reaction mixtures, washings, solutions) decision_type->liquid_waste Liquid ppe_waste Contaminated Consumables (e.g., gloves, wipes, weigh boats) decision_type->ppe_waste Consumables solid_container Collect in container labeled: 'Hazardous Waste' 'Solid Halogenated Organic Waste' solid_waste->solid_container storage Store sealed container in designated Satellite Accumulation Area (Away from incompatibles) solid_container->storage liquid_container Collect in container labeled: 'Hazardous Waste' 'Liquid Halogenated Organic Waste' liquid_waste->liquid_container liquid_container->storage ppe_waste->solid_container disposal Arrange for pickup by Certified Hazardous Waste Vendor storage->disposal

Caption: Waste Disposal Decision Workflow for 4-(4-bromophenyl)-4H-1,2,4-triazole.

References

  • Benchchem.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Fisher Scientific. (2014, July 15).
  • Fluorochem. 4-(4-Bromophenyl)-1H-1,2,3-triazole.
  • Sigma-Aldrich. (2025, November 06).
  • 4-Amino-4H-1,2,4-triazole Safety D
  • EPA. Environmental Fact Sheet, Organobromine.
  • Bromine Safety D
  • ILO and WHO. ICSC 0682 - 1,2,4-TRIAZOLE.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE.
  • CDH Fine Chemical.
  • MySkinRecipes. 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one.
  • Carl ROTH. (2024, March 03).
  • Columbus Chemical Industries, Inc.
  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering.

Sources

Personal protective equipment for handling 4-(4-bromophenyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary & Risk Assessment

Compound Identity: 4-(4-bromophenyl)-4H-1,2,4-triazole CAS (Approximate): 90005-07-5 (Isomer dependent) Physical State: Crystalline Solid / Fine Powder[1]

Handling this compound requires a nuanced approach that goes beyond standard "lab safety." As a halogenated aryl-triazole, it presents a dual-threat profile: the triazole ring (associated with potential reproductive toxicity and irritation) and the brominated aryl group (which increases lipophilicity and environmental persistence).[1]

The Core Risks:

  • Inhalation of Fine Particulates: The primary vector of exposure is dust generation during weighing.[1] The nitrogen-rich triazole core can be a respiratory sensitizer.[1]

  • Dermal Absorption: The bromine substitution increases the compound's lipid solubility, making skin absorption more efficient than non-halogenated analogs.[1]

  • Combustion Toxicity: In a fire event, this compound will decompose to release Hydrogen Bromide (HBr) and Hydrogen Cyanide (HCN) .[1] Standard fire responses are insufficient; specialized respiratory protection is required.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not default to "standard" PPE.[1] The following specifications are based on permeation resistance and particulate exclusion.

A. Respiratory Protection[1][2]
  • Requirement: Mandatory for all open-handling of solids >10 mg.[1]

  • Specification: N95 (minimum) or P100 (HEPA) respirator.[1]

  • Causality: The particle size of recrystallized triazoles often falls between 1–10 microns, which standard surgical masks fail to filter.[1]

  • High-Risk Operations: For quantities >1g or when using high-velocity transfers, use a Powered Air Purifying Respirator (PAPR) if a fume hood is unavailable.[1]

B. Hand Protection (Glove Logic)
  • Solid State Handling: Single-layer Nitrile (4 mil).[1]

  • Solution State Handling (Solvated in DCM, DMF, or DMSO): Double-gloving is mandatory. [1]

    • Inner Layer: 4 mil Nitrile (Tactility).[1]

    • Outer Layer: 8 mil Nitrile or Laminate (Permeation Barrier).[1]

  • Why? Halogenated solvents (often used to dissolve this compound) permeate standard nitrile in <5 minutes, carrying the dissolved triazole through to the skin.[1]

C. Ocular Protection[1][3]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do NOT use standard safety glasses with side shields.[1] Fine organic dust can bypass side shields via air currents generated by fume hood draft.[1]

D. Body Protection[3]
  • Standard: Cotton lab coat (high-neck).[1]

  • High Risk: Tyvek® sleeve covers are recommended during scale-up (>10g) to prevent dust accumulation on forearm hair/clothing fibers.[1]

Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)
  • Context: Static electricity often causes dry organic powders to "jump" or disperse.[1]

  • Step 1: Place the balance inside a certified chemical fume hood.[1]

  • Step 2: Use an anti-static gun or ionizing bar on the spatula and weigh boat before contact.[1] This neutralizes the charge and prevents aerosolization.[1]

  • Step 3: Use a "closed-transfer" technique.[1] Weigh into a tared vial, cap immediately, and transport. Do not walk through the lab with an open weigh boat.

Protocol B: Reaction Setup
  • Solvent Choice: When possible, avoid Chlorinated solvents (DCM/Chloroform) to reduce the "carrier effect" of dermal absorption.[1] Prefer Ethyl Acetate or Alcohols if solubility permits.[1]

  • Temperature Control: Triazoles are generally thermally stable, but the release of HBr at high temperatures (>150°C) is a risk.[1] Ensure reflux condensers are vented to a scrubber or active exhaust.[1]

Visualized Workflows

Diagram 1: PPE Decision Logic

This decision tree allows researchers to rapidly select the correct PPE tier based on the physical state and quantity of the material.

PPE_Selection Start Start: Handling 4-(4-bromophenyl)-4H-1,2,4-triazole State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Qty_Check Quantity > 100mg? Solid->Qty_Check Solvent_Check Solvent Type? Solution->Solvent_Check Tier1 TIER 1: Standard Nitrile (4mil) + Goggles + Fume Hood Qty_Check->Tier1 No Tier2 TIER 2: Enhanced Double Nitrile + N95/P100 + Static Control Qty_Check->Tier2 Yes Solvent_Check->Tier1 Non-Halogenated (e.g., EtOH) Tier3 TIER 3: Barrier Laminate Gloves + Goggles + Fume Hood Sash Low Solvent_Check->Tier3 Halogenated/DMSO (e.g., DCM, DMF)

Caption: PPE Selection Logic based on physical state and carrier solvent risks.

Disposal & Waste Management

The "Halogen Rule": Because this molecule contains a Bromine atom, it must be classified as Halogenated Organic Waste .[1]

Segregation Protocol:
  • Do NOT mix with non-halogenated solvents (Acetone, Hexane) unless necessary.[1][3] Mixing increases the volume of expensive-to-dispose halogenated waste.[1]

  • Labeling: The waste tag must explicitly state: "Contains Halogenated Organics (Bromine) & Triazoles."[1]

  • Aqueous Waste: If an aqueous extraction is performed, the water layer likely contains trace triazoles.[1] Do not pour down the sink. Collect as "Aqueous Waste with Toxic Organics."[1]

Diagram 2: Waste Stream Segregation

Waste_Disposal Waste_Origin Reaction Waste Phase_Split Phase Separation Waste_Origin->Phase_Split Solid_Waste Solid Residue (Gloves, Weigh Boats) Waste_Origin->Solid_Waste Org_Layer Organic Layer Phase_Split->Org_Layer Aq_Layer Aqueous Layer Phase_Split->Aq_Layer Halo_Bin HALOGENATED WASTE (Red Can/Tag) Org_Layer->Halo_Bin Contains Br-Triazole Aq_Bin AQUEOUS TOXIC (Blue Can/Tag) Aq_Layer->Aq_Bin Trace Contamination Solid_Bin HAZARDOUS SOLIDS (Double Bagged) Solid_Waste->Solid_Bin

Caption: Critical segregation of halogenated waste streams to ensure compliance and safety.

Emergency Response (Spill & Exposure)

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 mins .[1] Do not use alcohol (increases absorption).[1]Seek medical review if redness appears.[1]
Eye Contact Flush at eyewash station for 15 mins , holding eyelids open.Mandatory ophthalmology consult.[1]
Powder Spill (<5g) Dampen with wet paper towel (prevents dust).[1] Wipe up.[1]Place waste in "Hazardous Solids" bag.[1]
Fire Evacuate. Do not inhale smoke. Firefighters must use SCBA (Risk of HCN/HBr).[1]

References

  • PubChem. (2025).[1][4][5] 3-(4-Bromophenyl)-1H-1,2,4-triazole Compound Summary. National Library of Medicine.[1][5] [Link][5]

  • European Chemicals Agency (ECHA). (2023).[1][4] Substance Information: 1,2,4-Triazole.[1][6][4][5][7][8][9] (Highlighting reproductive toxicity risks of the triazole class). [Link]

  • Braun Research Group. (n.d.).[1] Standard Operating Procedure: Halogenated Organic Liquids. University of Illinois.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.